Product packaging for 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine(Cat. No.:CAS No. 796845-58-4)

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1322839
CAS No.: 796845-58-4
M. Wt: 125.17 g/mol
InChI Key: VVIZVEAXGCWHOM-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B1322839 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 796845-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIZVEAXGCWHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629687
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796845-58-4
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine
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Record name 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing with the functionalization of 1-methyl-1H-pyrazole, followed by chain extension and subsequent reduction to the target primary amine. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its successful replication and optimization.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-stage sequence starting from 1-methyl-1H-pyrazole. The core strategy involves:

  • Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

  • Cyanation: Conversion of the aldehyde to the corresponding nitrile, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, through a two-step process involving oxime formation and subsequent dehydration.

  • Reduction: Transformation of the nitrile functionality into the target primary amine, this compound, using a powerful reducing agent such as lithium aluminum hydride or through catalytic hydrogenation.

This synthetic route is summarized in the workflow diagram below.

Synthesis_Workflow Start 1-methyl-1H-pyrazole Step1 Vilsmeier-Haack Formylation Start->Step1 Intermediate1 1-methyl-1H-pyrazole-4-carbaldehyde Step1->Intermediate1 POCl3, DMF Step2 Oxime Formation & Dehydration Intermediate1->Step2 Intermediate2 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile Step2->Intermediate2 1. NH2OH·HCl 2. Dehydrating Agent Step3 Nitrile Reduction Intermediate2->Step3 End This compound Step3->End e.g., LiAlH4 or H2/Catalyst

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for expected yields and key analytical parameters.

Stage 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like 1-methyl-1H-pyrazole.[1][2][3]

Experimental Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF) (4 equivalents) cooled to 0 °C, phosphorus oxychloride (POCl₃) (2 equivalents) is added dropwise, ensuring the temperature is maintained below 10 °C.

  • The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • 1-methyl-1H-pyrazole (1 equivalent) is then added to the pre-formed Vilsmeier reagent.

  • The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) until a pH of 7-8 is achieved.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
1-methyl-1H-pyrazole-4-carbaldehydeC₅H₆N₂O110.1175-85White to pale yellow solid
Stage 2: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

This stage involves a two-step, one-pot conversion of the aldehyde to the nitrile via an oxime intermediate.

Experimental Protocol:

Step 2a: Oxime Formation

  • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol, hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents) and a base such as potassium hydroxide or sodium acetate (1.5 equivalents) are added.[4]

  • The mixture is heated to reflux and stirred for 2-4 hours until the starting aldehyde is consumed (monitored by TLC).

Step 2b: Dehydration to Nitrile

  • After cooling the reaction mixture from the previous step, a dehydrating agent is added. Common reagents for this transformation include acetic anhydride, thionyl chloride, or a catalytic amount of a suitable Lewis acid in a high-boiling solvent like DMF.[5] For example, heating the oxime in DMF at approximately 135°C can effect the dehydration.[5]

  • The reaction is heated, and the progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • Purification by column chromatography or recrystallization yields 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) (over 2 steps) Physical State
2-(1-methyl-1H-pyrazol-4-yl)acetonitrileC₆H₇N₃121.1460-75Off-white to light brown solid
Stage 3: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LAH) is a highly effective reagent for this transformation.[6][7][8] Catalytic hydrogenation offers a milder alternative.

Experimental Protocol (using Lithium Aluminum Hydride):

  • Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • A suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

  • The reaction is monitored by TLC for the disappearance of the starting nitrile.

  • After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then more water (Fieser workup). This should be done at 0 °C.

  • The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude amine.

  • Purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Alternative Protocol (Catalytic Hydrogenation):

  • 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature or with gentle heating until hydrogen uptake ceases.

  • The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to give the desired amine.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
This compoundC₆H₁₁N₃125.1770-90 (LAH)Colorless to pale yellow oil
65-85 (Catalytic)

Visualizing Key Transformations

The following diagrams illustrate the logic of the key chemical transformations in this synthesis.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrazole 1-methyl-1H-pyrazole Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Pyrazole->Iminium_Salt Attack at C4 Aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.

Nitrile_Formation Aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde Oxime_Formation Reaction with Hydroxylamine Aldehyde->Oxime_Formation Oxime Aldoxime Intermediate Oxime_Formation->Oxime Dehydration Dehydration Oxime->Dehydration Nitrile 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile Dehydration->Nitrile Nitrile_Reduction Nitrile 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile Reduction_Step Reduction Nitrile->Reduction_Step LiAlH4 or H2/Catalyst Amine This compound Reduction_Step->Amine

References

An In-depth Technical Guide on the Chemical Properties of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine. Given the limited availability of data for this specific molecule, this guide synthesizes information from closely related structural analogs and established principles of pyrazole chemistry to provide a robust resource for research and development.

Core Chemical Properties

This compound is a primary amine featuring a 1-methyl-1H-pyrazole core. The pyrazole ring is an aromatic heterocycle known for its metabolic stability and its role as a versatile scaffold in medicinal chemistry.[1] The ethanamine side chain provides a key functional group for further chemical modification and interaction with biological targets.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes predicted values and experimental data from close structural analogs to provide an estimated profile.

PropertyValueSource (Analog Compound)
Molecular Formula C₆H₁₁N₃-
Molecular Weight 125.17 g/mol -
Boiling Point 218.2 ± 15.0 °CPredicted for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine[2]
Density 1.12 ± 0.1 g/cm³Predicted for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine[2]
pKa 9.44 ± 0.29Predicted for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine[2]
LogP 0.61392-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3]
Topological Polar Surface Area (TPSA) 43.84 Ų2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3]
Hydrogen Bond Donors 12-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3]
Hydrogen Bond Acceptors 32-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3]
Rotatable Bonds 12-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3]

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 1-methyl-1H-pyrazole-4-carbonitrile. The general workflow involves the synthesis of the nitrile intermediate followed by its reduction to the target primary amine.

G cluster_synthesis Synthetic Pathway Start 1-methyl-1H-pyrazole Step1 Formylation (Vilsmeier-Haack) Start->Step1 Intermediate1 1-methyl-1H-pyrazole-4-carbaldehyde Step1->Intermediate1 Step2 Condensation with hydroxylamine Intermediate1->Step2 Intermediate2 Aldoxime Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Intermediate3 1-methyl-1H-pyrazole-4-carbonitrile Step3->Intermediate3 Step4 Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Intermediate3->Step4 Product This compound Step4->Product

Caption: Plausible synthetic pathway for the target compound.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carbonitrile (Intermediate)

This protocol is adapted from general procedures for the formylation of pyrazoles and subsequent conversion to nitriles.[4]

  • Formylation (Vilsmeier-Haack Reaction): To a cooled (0 °C) solution of phosphoryl chloride in dry N,N-dimethylformamide (DMF), add 1-methyl-1H-pyrazole dropwise. Stir the reaction mixture at room temperature for several hours. Pour the mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide. Extract the product, 1-methyl-1H-pyrazole-4-carbaldehyde, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxime Formation and Dehydration: Reflux the crude carbaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol. After the reaction is complete, the solvent is removed, and the resulting aldoxime is dehydrated using a reagent such as acetic anhydride or thionyl chloride to yield 1-methyl-1H-pyrazole-4-carbonitrile. Purify the product by column chromatography.

Protocol 2: Reduction of Nitrile to this compound

This protocol is based on standard nitrile reduction methods.[5][6]

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran). Add a solution of 1-methyl-1H-pyrazole-4-carbonitrile in the same solvent dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash thoroughly with the ethereal solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

G cluster_workflow General Experimental Workflow Setup Reaction Setup (Inert atmosphere, dry solvents) Reagents Addition of Nitrile to LiAlH4 solution at 0 °C Setup->Reagents Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Quench Sequential addition of H₂O, NaOH(aq), H₂O Reaction->Quench Filter Filter Aluminum Salts Quench->Filter Extract Dry and Concentrate Filtrate Filter->Extract Purify Purification (Distillation or Chromatography) Extract->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: Workflow for the reduction and purification of the target amine.

Characterization

The structure and purity of this compound should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Expected signals would include a singlet for the N-methyl group, two singlets for the pyrazole ring protons, and multiplets for the two methylene groups of the ethanamine side chain. The NH₂ protons may appear as a broad singlet.[7]

  • ¹³C NMR Spectroscopy: Resonances for the N-methyl carbon, the three pyrazole ring carbons, and the two carbons of the ethanamine side chain are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations for a primary amine are expected in the region of 3300-3500 cm⁻¹.[7]

Reactivity and Potential Biological Role

The pyrazole nucleus is generally aromatic and undergoes electrophilic substitution, typically at the C4 position if unsubstituted.[8] The ethanamine side chain possesses a nucleophilic primary amine, which can readily undergo reactions such as acylation, alkylation, and salt formation.

Role in Drug Discovery: Kinase Inhibition

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds that act as kinase inhibitors.[1][2] Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Pyrazole-containing compounds can act as ATP-competitive inhibitors by binding to the kinase's active site.

G cluster_pathway Generic Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor Pyrazole Inhibitor (e.g., this compound derivative) Inhibitor->Kinase2

Caption: Inhibition of a kinase cascade by a pyrazole compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of a compound is a luminescence-based kinase assay that measures ADP production.[9][10]

  • Preparation: Serially dilute the test compound (and a known inhibitor as a positive control) in an appropriate buffer (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate peptide, and ATP in a kinase assay buffer.

  • Incubation: Add the diluted test compound to the wells and incubate to allow for binding to the kinase. Initiate the reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete any remaining ATP using a reagent like ADP-Glo™.

  • Signal Generation: Add a kinase detection reagent that converts the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_assay Kinase Inhibition Assay Workflow Prepare Prepare serial dilutions of test compound Mix Add kinase, substrate, ATP, and compound to plate Prepare->Mix Incubate Incubate at 30 °C Mix->Incubate Stop Stop reaction and deplete excess ATP Incubate->Stop Detect Add ADP detection reagent (generates luminescence) Stop->Detect Read Measure luminescence with a plate reader Detect->Read Analyze Calculate IC₅₀ value Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

References

Spectroscopic Characterization of N-Methyl Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] A thorough and accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of these derivatives. This guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of N-methyl pyrazole derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and summarized data are presented to aid researchers in their endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4][5] For N-methyl pyrazole derivatives, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyrazole ring and the nature of various functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum of an N-methyl pyrazole derivative will typically show distinct signals for the protons on the pyrazole ring, the N-methyl group, and any other substituents. The chemical shifts are influenced by the electronic environment, and coupling constants provide information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are characteristic and sensitive to the substitution pattern.

Quantitative NMR Data

The following tables summarize typical NMR data for 1-methylpyrazole, which serves as a foundational reference. The exact chemical shifts for derivatives will vary depending on the nature and position of the substituents.

Table 1: ¹H NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [1]

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.5Doublet~1.8
H5~7.4Doublet~2.3
H4~6.2Triplet~2.1
N-CH₃~3.9Singlet-

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [1]

Carbon AtomChemical Shift (δ, ppm)
C3~138.7
C5~129.2
C4~105.4
N-CH₃~39.1
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology: [1][4]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the N-methyl pyrazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[1]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.[1]

    • Pulse Sequence: Standard single-pulse sequence.[1]

    • Acquisition Time: 2-4 seconds.[1]

    • Relaxation Delay: 1-2 seconds.[1]

    • Number of Scans: 8-16.[1]

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: [4]

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Apply baseline correction for a flat baseline.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Characteristic IR Absorptions

For N-methyl pyrazole derivatives, key IR absorptions include:

  • C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic, N-CH₃): Usually found in the 2850-2960 cm⁻¹ region.

  • C=N and C=C stretching (pyrazole ring): These appear in the 1400-1600 cm⁻¹ range.

  • C-N stretching: Observed in the 1000-1300 cm⁻¹ region.

  • Other functional groups: Absorptions corresponding to other substituents (e.g., C=O, -NO₂, -OH) will also be present in their characteristic regions.

Quantitative IR Data

Table 3: Key IR Absorptions for 1-Methylpyrazole

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (N-CH₃)Stretching2960 - 2850
C=N / C=C (ring)Stretching1600 - 1400
C-NStretching1300 - 1000
Experimental Protocol for IR Spectroscopy (ATR)

Objective: To identify the functional groups in an N-methyl pyrazole derivative.

Methodology: [1]

  • Sample Preparation (Neat Liquid):

    • Place one drop of the liquid N-methyl pyrazole derivative directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

  • Sample Preparation (Solid):

    • Place a small amount of the solid sample on the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

    • Wavelength Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Processing:

    • Perform a background scan of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Ionization Techniques

For N-methyl pyrazole derivatives, which are typically small organic molecules, common ionization techniques include:

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. The molecular ion peak may sometimes be weak or absent.[7]

  • Electrospray Ionization (ESI): A soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight.[8]

Fragmentation Patterns

The fragmentation of N-methyl pyrazole derivatives in the mass spectrometer will depend on the structure of the specific derivative and the ionization method used. Common fragmentation pathways may involve the loss of the N-methyl group, cleavage of the pyrazole ring, and fragmentation of the substituents.

Quantitative MS Data

Table 4: Expected Mass Spectrometric Data for 1-Methylpyrazole

ParameterValue
Molecular FormulaC₄H₆N₂
Exact Mass82.0531 u
Nominal Mass82 u
Expected [M+H]⁺ (ESI)83.0609 m/z
Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Objective: To determine the molecular weight and fragmentation pattern of a volatile N-methyl pyrazole derivative.

Methodology: [1]

  • Sample Preparation:

    • Prepare a dilute solution of the N-methyl pyrazole derivative in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Parameters: [1]

    • Column: A non-polar capillary column (e.g., DB-5ms).[1]

    • Injector Temperature: 250 °C.[1]

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 40-400 m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyrazoles, π → π* transitions are typically observed.

Electronic Transitions

The parent pyrazole molecule exhibits a π → π* transition.[1] N-methyl pyrazole and its derivatives are expected to show similar absorption profiles, with potential shifts in the absorption maximum (λ_max) depending on the nature and position of substituents on the pyrazole ring.[1]

Quantitative UV-Vis Data

Specific UV-Vis absorption data for a wide range of N-methyl pyrazole derivatives is not as extensively tabulated as NMR or IR data, as it is highly dependent on the specific chromophoric system of each derivative. However, pyrazole itself has a maximal UV absorption cross-section at 203 nm.[9]

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of an N-methyl pyrazole derivative.

Methodology: [1]

  • Sample Preparation:

    • Prepare a stock solution of the N-methyl pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, cyclohexane).[1]

    • Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M).[1]

  • Instrument Parameters: [1]

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.[1]

    • Wavelength Range: 200-400 nm.[1]

    • Cuvettes: Use 1 cm path length quartz cuvettes.[1]

    • Blank: Use the pure solvent as a blank.

  • Data Acquisition:

    • Record the absorbance spectra for the series of diluted solutions.

    • Identify the wavelength of maximum absorbance (λ_max).

    • If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).

Workflow and Visualization

The logical flow for the spectroscopic characterization of a newly synthesized N-methyl pyrazole derivative typically starts with techniques that confirm the molecular weight and presence of key functional groups, followed by detailed structural elucidation.

Spectroscopic_Workflow start Synthesized N-Methyl Pyrazole Derivative ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern start->ms ir Infrared (IR) Spectroscopy - Functional Group  Identification start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Detailed Structural  Elucidation ms->nmr Preliminary Structural Info data_analysis Data Analysis and Structure Confirmation ms->data_analysis ir->nmr Functional Group Info ir->data_analysis nmr->data_analysis uv_vis UV-Vis Spectroscopy - Electronic Transitions uv_vis->data_analysis final_structure Confirmed Structure of N-Methyl Pyrazole Derivative data_analysis->final_structure

Caption: Workflow for the spectroscopic characterization of N-methyl pyrazole derivatives.

References

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a diverse array of therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of pyrazole-based compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental methodologies for key biological assays are provided, along with a systematic presentation of quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.

Anticancer Activity of Pyrazole-Based Compounds

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][3]

Targeting Kinase Signaling Pathways

A significant number of pyrazole-based anticancer compounds function as inhibitors of various protein kinases that are crucial for tumor growth and progression.

1.1.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

Several pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, two key receptors implicated in tumor progression and angiogenesis.[4][5] By simultaneously blocking these pathways, these compounds can exert a synergistic anticancer effect.[4] For instance, certain pyrazolo[3,4-d]pyrimidine and dihydropyrano[2,3-c]pyrazole derivatives have demonstrated significant inhibitory activity against both EGFR and VEGFR-2.[4][5]

EGFR_VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular EGFR EGFR VEGFR2 VEGFR-2 EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

1.1.2. Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are essential for cell cycle regulation, and their dysregulation is a common feature of cancer. Pyrazole derivatives have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][6] For example, some indole-pyrazole hybrids have shown potent inhibitory activity against CDK2.[3]

1.1.3. Other Kinase Targets:

Pyrazole-based compounds have also been shown to target other kinases involved in cancer, including Bruton's tyrosine kinase (BTK), and BRAF V600E.[2]

Tubulin Polymerization Inhibition

Microtubules are crucial for cell division, and their disruption can lead to mitotic arrest and apoptosis. Certain pyrazole derivatives act as tubulin polymerization inhibitors, thereby exerting their anticancer effects.[7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazole-based compounds against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidineHEPG20.06 (EGFR inhibition)[4][5]
Dihydropyrano[2,3-c]pyrazoleHEPG20.22 (VEGFR-2 inhibition)[4][5]
Pyrazole-thiophene hybridMCF-76.57[1]
Pyrazole-thiophene hybridHepG28.86[1]
Pyrazole benzothiazole hybridHT293.17[2]
Pyrazole benzothiazole hybridPC34.52[2]
Pyrazole-thiadiazole hybridA5491.537[3]
Indole-pyrazole hybridHCT116< 23.7[3]
Pyrazolo[4,3-f]quinolineHCT1161.7[2]

Anti-inflammatory Activity of Pyrazole-Based Compounds

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[8][9]

Mechanism of Action: COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[9] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[9] Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema assay.

Compound TypeAssayResultReference
CelecoxibIn vitro COX-2 inhibition30-fold greater inhibitory activity against COX-2 compared with COX-1[8]
Pyrazole derivativeCarrageenan-induced paw edemaDose-dependent reduction in paw edema[10]

Antimicrobial Activity of Pyrazole-Based Compounds

Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[11][12]

Mechanism of Action

The antimicrobial mechanisms of pyrazole compounds are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[11][12] Others may act by disrupting the bacterial cell wall.[11]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is typically determined by their minimum inhibitory concentration (MIC).

Compound ClassMicroorganismMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-hydrazoneStaphylococcus aureus0.78-1.56[11]
Naphthyl-substituted pyrazole-hydrazoneAcinetobacter baumannii0.78-1.56[11]
Pyrazole-thiazole hybridMethicillin-resistant S. aureus (MRSA)<0.2 (MBC)[11]
Pyrazole derivativeGram-positive and Gram-negative bacteriaas low as 12.5[11]
Pyrazole-1-carbothiohydrazide derivativeCandida albicans2.9-7.8[13]
Pyrazole-1-carbothiohydrazide derivativeStaphylococcus aureus62.5-125[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the biological activities of pyrazole-based compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start: Seed cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 add_compound Add pyrazole compound at various concentrations incubate1->add_compound incubate2 Incubate for a specified period (e.g., 24, 48, 72h) add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at ~570 nm solubilize->measure end End: Calculate IC50 value measure->end

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, combine the COX-1 or COX-2 enzyme with the pyrazole-based compound at various concentrations and incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or other detection methods.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.[14][15]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.

Western_Blot_Workflow start Start: Cell Lysis & Protein Extraction quantification Protein Quantification (e.g., BCA assay) start->quantification sds_page SDS-PAGE: Separate proteins by size quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Blocking with non-specific protein (e.g., BSA) transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detection using chemiluminescent substrate secondary_ab->detection end End: Image analysis and quantification detection->end

Protocol:

  • Sample Preparation: Lyse treated and untreated cells to extract total proteins and determine the protein concentration.

  • Gel Electrophoresis (SDS-PAGE): Separate the protein lysates based on molecular weight using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a non-specific protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16][17]

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method is used to determine the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the microbial suspension to create a lawn of bacteria.

  • Disk Application: Place paper disks impregnated with a known concentration of the pyrazole-based compound onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.[18][19]

Conclusion

Pyrazole-based compounds represent a highly versatile and pharmacologically significant class of molecules. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their amenability to chemical modification, ensures their continued importance in drug discovery and development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the field, facilitating the evaluation of novel pyrazole derivatives and the elucidation of their mechanisms of action. Further exploration of the vast chemical space of pyrazole analogues holds great promise for the identification of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

In-Depth Technical Guide: Structure Elucidation of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible synthetic route, provides detailed hypothetical experimental protocols, and presents predicted analytical data based on established chemical principles and spectral data from analogous structures. This guide serves as a robust framework for the synthesis, characterization, and future investigation of this compound.

Introduction

Heterocyclic compounds, particularly those containing the pyrazole scaffold, are of significant interest in the field of drug discovery due to their diverse pharmacological activities. The title compound, this compound, is a functionalized pyrazole that holds promise as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known bioactive molecules suggests it may interact with various biological targets. This guide details a proposed pathway for its synthesis and a thorough methodology for its structural confirmation.

Proposed Synthesis Pathway

A two-step synthetic pathway is proposed for the preparation of this compound, commencing from the commercially available precursor, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. The synthesis involves the reduction of the nitrile functionality to a primary amine.

Synthetic Pathway Precursor 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile Product This compound Precursor->Product Reduction (e.g., LiAlH4 or H2/Raney Ni) Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis via Nitrile Reduction Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR 1H and 13C NMR Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR Interpretation Correlate Spectroscopic Data NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation Final Final Confirmation->Final Elucidated Structure Hypothetical Signaling Pathway Ligand Bioactive Derivative Receptor Receptor Tyrosine Kinase Ligand->Receptor Inhibition P1 Downstream Protein 1 Receptor->P1 Phosphorylation P2 Downstream Protein 2 P1->P2 Activation Response Cellular Response (e.g., Proliferation, Survival) P2->Response

A Technical Guide to the Physical Characteristics of Substituted Pyrazole Ethanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole ethanamines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and the incorporation of an ethanamine side chain offers versatile points for structural modification to modulate physicochemical properties and biological activity. This technical guide provides an in-depth overview of the physical characteristics of these compounds, focusing on their synthesis, structural elucidation, and physicochemical properties.

Physicochemical Properties

The physical state and solubility of substituted pyrazole ethanamines are dictated by the nature of the substituents on both the pyrazole ring and the ethanamine moiety. Generally, these compounds are found as oils or solids at room temperature. For instance, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)ethylamine is a colorless or light yellow oily liquid.[1] The solubility profile often shows good solubility in organic solvents like ethanol and dimethylformamide, with limited solubility in water.[1]

Table 1: Physical Properties of Representative Substituted Pyrazole Ethanamines

Compound NameMolecular FormulaAppearanceMelting Point (°C)Boiling Point (°C)SolubilityReference
1-methyl-2-(5-methyl-1H-pyrazol-3-yl)ethylamineC₈H₁₃N₃Colorless to light yellow oil-15 to -16235 (at 760 mmHg)Soluble in ethanol, DMF; Insoluble in water[1]
((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amineC₇H₁₃N₃Data not availableData not availableData not availableData not available[2]
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamineC₁₁H₁₃N₃Data not availableData not availableData not availableData not available[3]
N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamineC₁₂H₁₅N₃Data not availableData not availableData not availableData not available[4]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of substituted pyrazole ethanamines. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to confirm the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the substituents on the pyrazole ring.[5]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

Proton PositionGeneral Chemical Shift Range (ppm)NotesReference
Pyrazole H-45.70 - 6.00 (singlet)Can be influenced by substituents at positions 3 and 5.[6]
Pyrazole N-H8.35 (singlet, broad)Signal may be broad and is exchangeable with D₂O.[7]
Methylene (-CH₂-) of Ethanamine2.50 - 3.50 (multiplet)Coupling patterns depend on adjacent protons.[8]
Methyl (-CH₃) on Pyrazole Ring2.10 - 2.40 (singlet)Sharp singlet, characteristic of methyl groups on an aromatic ring.[6]
Aromatic Protons (on substituents)6.80 - 8.20 (multiplet)Complex multiplets are typical for phenyl or other aromatic substituents.[7]

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

Carbon PositionGeneral Chemical Shift Range (ppm)NotesReference
Pyrazole C-3/C-5138.0 - 148.0Chemical shifts are sensitive to the nature of the N1-substituent.[7]
Pyrazole C-4104.0 - 106.0Typically appears at a higher field compared to C-3 and C-5.[5]
Methylene (-CH₂-) of Ethanamine40.0 - 60.0The specific shift depends on the substituents on the nitrogen atom.[1]
Methyl (-CH₃) on Pyrazole Ring11.0 - 14.0Appears in the aliphatic region of the spectrum.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups within the molecule.

Table 4: Key IR Absorption Frequencies for Substituted Pyrazoles

Functional GroupWavenumber (cm⁻¹)IntensityNotesReference
N-H Stretch3100 - 3500MediumPresent in N-unsubstituted pyrazoles.[7]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of the pyrazole ring.[9]
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the ethanamine side chain.[10]
C=N Stretch1580 - 1650StrongPyrazole ring stretching vibration.[7]
C-N Stretch1200 - 1350MediumFrom the ethanamine side chain.[11]

Solid-State Characterization: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal packing is often stabilized by hydrogen bonds and other non-covalent interactions.[12]

Table 5: Representative Crystallographic Data for Substituted Pyrazoles

ParameterExample ValueNotesReference
Crystal SystemMonoclinic, Triclinic, OrthorhombicVaries depending on the specific compound and crystallization conditions.[13][14]
Space GroupP2₁/n, P-1Common space groups observed for pyrazole derivatives.[13][14]
Key InteractionsN-H···O, C-H···O, C-H···π, π-π stackingThese interactions play a crucial role in the crystal packing.[12][14]

Experimental Protocols

General Synthesis of Substituted Pyrazole Ethanamines

A common route for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] The ethanamine side chain can be introduced before or after the formation of the pyrazole ring.

G cluster_0 Synthesis cluster_1 Functionalization cluster_2 Characterization A 1,3-Dicarbonyl Compound C Condensation A->C B Hydrazine Derivative B->C D Substituted Pyrazole C->D E Introduction of Ethanamine Side Chain D->E F Final Product E->F G Purification (e.g., Chromatography) F->G H Spectroscopy (NMR, IR, MS) G->H I X-ray Crystallography G->I

General workflow for synthesis and characterization.

Protocol:

  • Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired hydrazine derivative.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel.

  • Functionalization: The ethanamine side chain can be introduced through various methods, such as reductive amination of a corresponding pyrazole aldehyde or ketone.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or place a drop of a liquid sample between two salt plates (e.g., NaCl).

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis, often by slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[12]

Biological Context: Kinase Inhibition

Many substituted pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[7] Their ability to interfere with these pathways makes them attractive candidates for the development of therapeutics for diseases such as cancer and inflammatory disorders.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Substituted Pyrazole Ethanamine Inhibitor->Kinase1 Inhibits

References

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and synthesis of novel pyrazole derivatives. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This document provides a comprehensive overview of contemporary synthetic methodologies, key therapeutic applications with a focus on oncology, detailed experimental protocols, and visualizations of relevant biological pathways.

Modern Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements offer improved yields, greater regioselectivity, and access to a broader chemical space.

  • Cyclocondensation Reactions: The most traditional method, known as the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This remains a fundamental strategy for creating simple pyrazole structures.[1]

  • [3+2] Cycloaddition Reactions: A powerful strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition. This method typically involves the reaction of a diazo compound or a nitrilimine with an alkyne or alkene.

  • Multicomponent Reactions (MCRs): MCRs have gained popularity for their efficiency and atom economy. Three-component and four-component reactions allow for the one-pot synthesis of highly substituted pyrazoles from simple starting materials like aldehydes, β-ketoesters, malononitrile, and hydrazines.[2] These methods are particularly valuable for generating libraries of diverse compounds for high-throughput screening.

Below is a generalized workflow for a three-component synthesis of a polysubstituted pyrazole.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Analysis Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction (Catalyst, Solvent, Heat) Aldehyde->Reaction_Vessel beta_Ketoester β-Ketoester beta_Ketoester->Reaction_Vessel Hydrazine Hydrazine Hydrazine->Reaction_Vessel Intermediate In-situ Intermediates (e.g., Hydrazone, Enone) Reaction_Vessel->Intermediate Mixing Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Tandem Reaction Final_Product Substituted Pyrazole Cyclization->Final_Product Formation Purification Purification (e.g., Crystallization) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

General workflow for a multi-component pyrazole synthesis.

Biological Activity and Therapeutic Applications: Focus on Oncology

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various enzymes and signaling pathways crucial for tumor growth and survival. A key area of focus has been the inhibition of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

CDKs are a family of protein kinases that regulate the cell cycle.[3] Dysregulation of CDK activity is a hallmark of cancer. Specifically, CDK2, when complexed with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression. Novel pyrazole derivatives have been designed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives, in particular, have been identified as potent inhibitors of VEGFR-2, thereby displaying anti-angiogenic activity.[5]

The diagram below illustrates the simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by novel pyrazole derivatives.

cell_cycle_inhibition cluster_pathway Cell Cycle Progression Pathway cluster_inhibition Mechanism of Action CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb (Retinoblastoma Protein) CyclinD_CDK46->pRb Phosphorylates & Inactivates CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Entry S Phase CyclinE_CDK2->S_Phase_Entry Promotes Entry Apoptosis Cell Cycle Arrest & Apoptosis CyclinE_CDK2->Apoptosis CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->Apoptosis E2F E2F Transcription Factor pRb->E2F Releases S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase Activates Transcription G1_Phase G1 Phase G1_Phase->CyclinE_CDK2 Activation S_Phase_Entry->CyclinA_CDK2 Activation Pyrazole Novel Pyrazole Derivative Pyrazole->CyclinE_CDK2 Inhibits Pyrazole->CyclinA_CDK2 Inhibits

Inhibition of CDK2 by pyrazole derivatives disrupts cell cycle progression.

Quantitative Data Summary

Numerous novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds against various cancer cell lines and target kinases.

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
Compound 4 CDK23.82[4]
Compound 9 CDK20.96[4]
Compound 9 HCT-116 (Colon)10.003[4]
Compound P1 HCT-116, HepG2, MCF-722.7 - 40.75[6]
Compound P2 HCT-116, HepG2, MCF-722.7 - 40.75[6]
Compound VIIa 57 Cancer Cell Lines0.326 - 4.31[7]
Compound 5a HepG2 (Liver)3.46[8]
Compound 5a VEGFR-20.267[8]
Compound 5a CDK20.311[8]
Compound 6b HepG2 (Liver)2.52[8]
Compound 6b VEGFR-20.2[8]
Compound 6b CDK20.458[8]
Compound 12b MDA-MB-468 (Breast)3.343[5]
Compound 12b VEGFR-20.063[5]
Compound 15 CDK20.005 (Kᵢ)[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis of pyrazole derivatives.

Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)

This protocol describes the synthesis of a key pyrazolo[3,4-d]pyrimidine intermediate.[6]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B)

  • Reflux a mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine in ethanol for 2 hours.

  • After cooling, the resulting precipitate is filtered, washed, and dried to yield the aminopyrazole carbonitrile intermediate.

Step 2: Synthesis of P1

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[6]

  • The reaction mixture is then cooled and poured into ice water.

  • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the final product P1.[6]

    • Yield: 83%

    • Melting Point: 153–155 °C

One-Pot, Three-Component Synthesis of 3,5-Disubstituted Pyrazoles

This protocol outlines a general and efficient MCR for pyrazole synthesis.[10]

  • Reaction Setup: To a 25 mL round-bottom flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.01 mmol), CuI (0.03 mmol), triethylamine (2.0 mmol), the desired acid chloride (1.5 mmol), and THF (5 mL).

  • Ynone Formation: Add the terminal alkyne (1.0 mmol) to the mixture and stir at room temperature for 2 hours. This forms the α,β-unsaturated ynone intermediate in situ.

  • Cyclocondensation: Add the selected hydrazine derivative (e.g., hydrazine hydrate, 3.0 mmol) and acetonitrile (2 mL) to the flask.

  • Reaction Execution: Continue stirring the reaction mixture for an additional 16 hours at room temperature.

  • Workup and Isolation: Dilute the reaction mixture with water (10 mL) and extract with dichloromethane (2 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3,5-disubstituted pyrazole.[10]

Conclusion

The pyrazole scaffold remains a privileged and highly versatile structure in drug discovery, particularly in the development of targeted anticancer agents.[11] Modern synthetic methods, especially multicomponent reactions, have significantly accelerated the discovery of novel derivatives with potent biological activities. The continued exploration of pyrazole-based compounds as inhibitors of key oncogenic pathways, such as those involving CDKs and VEGFRs, holds great promise for the future of cancer therapy. This guide provides a foundational resource for chemists and pharmacologists working to harness the therapeutic potential of this important heterocyclic core.

References

In Vitro Evaluation of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, a detailed in vitro evaluation of the compound 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is not publicly available. While the pyrazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, specific experimental data, including quantitative metrics, detailed protocols, and associated signaling pathways for this particular molecule, remains elusive.

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The diverse biological profiles of pyrazole-containing molecules stem from their ability to engage with a variety of biological targets through various modes of interaction.

Compounds structurally related to this compound have been synthesized and investigated for various therapeutic applications. For instance, other pyrazole-ethanamine derivatives have been explored for their potential biological activities. However, specific in vitro assay results, such as IC50 or Ki values from receptor binding or enzyme inhibition studies for this compound, have not been reported in the reviewed literature.

Furthermore, the absence of published research on this specific compound means there are no established experimental protocols for its in vitro assessment. Methodologies for key experiments, which would form the basis of a technical guide, are therefore not available. Similarly, without knowledge of its biological targets and mechanism of action, the creation of diagrams for signaling pathways or experimental workflows is not feasible.

In-depth Technical Guide: 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (CAS No. 1215936-45-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine, identified by CAS number 1215936-45-0, is a pyrazole-based primary amine that serves as a key building block in medicinal chemistry. Its structural features, particularly the metabolically stable pyrazole ring, make it a valuable intermediate in the synthesis of complex molecules, most notably kinase inhibitors.[1] This guide provides a comprehensive overview of the available technical information regarding this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is presented in the table below. This data is crucial for its application in synthetic chemistry, enabling researchers to select appropriate reaction conditions and purification methods.

PropertyValueReference
CAS Number 1215936-45-0[2]
Molecular Formula C₇H₁₃N₃N/A
Molecular Weight 139.2 g/mol [1]
Synonym 1-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-ethylamine[2]

Synthesis

General Synthetic Approaches for Pyrazole Rings

The synthesis of pyrazole cores typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] Variations of this approach allow for the introduction of different substituents on the pyrazole ring. Another common method is the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[3]

Postulated Synthetic Workflow

A logical, though not experimentally verified, workflow for the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine could involve the initial formation of a substituted pyrazole core followed by the introduction of the aminopropane group.

G cluster_0 Pyrazole Ring Formation cluster_1 Side-Chain Introduction A 1,3-Dicarbonyl Precursor C Substituted 1-Methylpyrazole A->C Cyclocondensation B Methylhydrazine B->C D Functionalization of Pyrazole C->D Intermediate Processing E Introduction of Propan-2-amine Moiety D->E F 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine E->F

Caption: Postulated general synthetic workflow for the target compound.

Biological and Medicinal Chemistry Applications

The primary documented application of 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is as a synthetic intermediate in the development of kinase inhibitors.[1]

Role as a Kinase Inhibitor Intermediate

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and autoimmune diseases. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

The pyrazole scaffold is a common feature in many kinase inhibitors. The metabolic stability conferred by the pyrazole ring is a desirable property in drug candidates.[1] 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine provides a versatile platform for the elaboration of more complex molecules designed to fit into the ATP-binding pocket of specific kinases.

While no specific kinase targets or biological data for compounds directly derived from this intermediate are available in the reviewed literature, the general importance of pyrazole-containing molecules as kinase inhibitors is well-established.[4][5]

Conclusion

2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is a valuable chemical intermediate with clear applications in the synthesis of potential therapeutic agents, particularly kinase inhibitors. While detailed experimental protocols for its synthesis and specific biological data are not extensively documented in the public domain, its structural characteristics and the known biological importance of the pyrazole moiety underscore its significance for researchers in drug discovery and medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

Methodological & Application

Application Notes and Protocols for the Knorr Pyrazole Synthesis of Ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds.[1] The Knorr pyrazole synthesis, a classic and versatile reaction, provides a direct route to this important heterocycle through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] This application note focuses on a specific and highly relevant application of this reaction: the synthesis of pyrazoles bearing an ethanamine (aminoethyl) side chain. These structures are of particular interest to the drug development community as they are analogues of histamine and show potential as modulators of histamine receptors, key targets in inflammatory and neurological pathways.[5][6]

This document provides detailed experimental protocols for the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives, a summary of quantitative data from representative syntheses, and a discussion of their pharmacological relevance.

Pharmacological Significance: Pyrazole-Based Histamine Analogues

Histamine is a crucial neurotransmitter and immunomodulator that exerts its effects through four G-protein coupled receptors (H1, H2, H3, and H4).[7][8] Consequently, these receptors are significant targets for therapeutic intervention in a range of pathologies, including allergic reactions, gastric ulcers, and neurological disorders. The structural similarity of pyrazoles with an ethanamine substituent to histamine has led to their investigation as histamine receptor antagonists.[5][6] For instance, pyrazole derivatives have been explored as potential histamine H3 receptor antagonists for the treatment of conditions like Alzheimer's disease and ADHD.[9] The ethanamine side chain is critical for interaction with the histamine receptors, making the synthetic protocols described herein highly relevant for the development of novel therapeutics targeting these pathways.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various physiological responses, including allergic and inflammatory reactions.[7][10] The pathway is initiated by the Gq alpha subunit activating phospholipase C (PLC), which subsequently leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.[9]

Histamine_H1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds G_protein Gq Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1: Simplified Histamine H1 Receptor Signaling Pathway.

Knorr Pyrazole Synthesis: General Mechanism

The Knorr pyrazole synthesis proceeds via a cyclocondensation reaction. The mechanism is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[11]

Knorr_Mechanism Reactant1 1,3-Dicarbonyl Compound Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Condensation Reactant2 Hydrazine Derivative Reactant2->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Intermediate2->Product Dehydration (-H₂O)

Figure 2: General Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocols

The following protocols are based on the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives as described in the literature.[5]

Protocol 1: Synthesis of tert-butyl (2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethyl)carbamate

This protocol details the synthesis of a protected aminoethyl pyrazole from a β-keto ester and a substituted hydrazine.

Materials:

  • Methyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate

  • Phenylhydrazine

  • Methanol (MeOH)

Procedure:

  • A solution of methyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate and phenylhydrazine in methanol is heated at reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired protected pyrazole.

Protocol 2: Deprotection to Yield 3-(2-aminoethyl)-5-hydroxy-1-phenyl-1H-pyrazole

This protocol describes the removal of the Boc protecting group to yield the final ethanamine-substituted pyrazole.

Materials:

  • tert-butyl (2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethyl)carbamate

  • Hydrochloric acid in ethyl acetate (HCl-EtOAc)

Procedure:

  • The protected pyrazole is dissolved in ethyl acetate.

  • A solution of hydrochloric acid in ethyl acetate is added to the mixture.

  • The reaction is stirred at room temperature.

  • The resulting precipitate is collected by filtration, washed with ethyl acetate, and dried to give the hydrochloride salt of the final product.

Experimental_Workflow cluster_synthesis Step 1: Knorr Cyclization cluster_deprotection Step 2: Deprotection Start Start: β-Keto Ester & Phenylhydrazine Reaction1 Reflux in Methanol Start->Reaction1 Workup1 Solvent Removal & Purification Reaction1->Workup1 Product1 Protected Pyrazole Workup1->Product1 Reaction2 Treatment with HCl in EtOAc Product1->Reaction2 Workup2 Filtration & Drying Reaction2->Workup2 FinalProduct Final Product: 3-(2-aminoethyl)-5-hydroxy- 1-phenyl-1H-pyrazole Workup2->FinalProduct

Figure 3: Experimental Workflow for the Synthesis of a 3-(2-aminoethyl)pyrazole Derivative.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 1-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates from the reaction of methyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate with different hydrazine derivatives in refluxing methanol.[5]

Hydrazine Derivative (R-NHNH₂)R GroupYield (%)
Hydrazine hydrateH83
MethylhydrazineMethyl65
PhenylhydrazinePhenyl78
4-Chlorophenylhydrazine4-Chlorophenyl72
4-Carboxyphenylhydrazine4-Carboxyphenyl48

Conclusion

The Knorr pyrazole synthesis remains a powerful and adaptable tool for the synthesis of pharmacologically relevant heterocyclic compounds. The protocols and data presented here demonstrate a straightforward and efficient route to pyrazoles bearing an ethanamine side chain, which are valuable scaffolds for the development of novel therapeutics, particularly those targeting histamine receptors. The provided methodologies can serve as a foundation for the synthesis of compound libraries for further structure-activity relationship studies and lead optimization in drug discovery programs.

References

N-Alkylation of Pyrazoles: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of novel pharmaceuticals and functional materials. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity and physical characteristics. This document provides a comprehensive overview of common and effective experimental procedures for the N-alkylation of pyrazoles, complete with detailed protocols and comparative data to guide researchers in selecting the optimal method for their specific needs.

Introduction

Pyrazole moieties are prevalent scaffolds in a vast array of biologically active compounds. The ability to selectively functionalize the nitrogen atoms of the pyrazole ring is therefore of great importance. A primary challenge, particularly with unsymmetrically substituted pyrazoles, is the control of regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2).[1] The choice of reaction conditions—including the base, solvent, temperature, and alkylating agent—plays a crucial role in determining the regiochemical outcome and overall yield of the reaction.[1][2] This guide explores several widely employed methodologies, from classical approaches to more modern techniques such as phase-transfer catalysis and microwave-assisted synthesis.

Data Presentation: A Comparative Analysis of N-Alkylation Methods

The following tables summarize quantitative data from various N-alkylation protocols, offering a clear comparison of their efficiency under different conditions.

Table 1: Conventional N-Alkylation with a Strong Base

Pyrazole SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Hydrazinyl-4-phenyl-1H-pyrazoleIodomethaneNaHDMF0 to RT2-16Not Specified[3]
5-Hydrazinyl-4-phenyl-1H-pyrazoleBenzyl bromideNaHDMF0 to RT2-16Not Specified[3]

Table 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

Pyrazole SubstrateAlkylating AgentCatalystBaseSolventTemp. (°C)Yield (%)Reference
3-Substituted-1H-pyrazol-2-in-5-onesBenzyl chlorideTBABK₂CO₃Acetonitrile25Not Specified[4]
5-Hydroxy-3-methyl-1H-pyrazoleBenzyl chlorideTBABK₂CO₃Acetonitrile/CS₂RTNot Specified[4]
3-Phenyl-2-pyrazolin-5-one1,2-DibromoethaneTBABK₂CO₃Acetonitrile/CS₂RTNot Specified[4]

TBAB: Tetrabutylammonium bromide

Table 3: N-Alkylation in an Ionic Liquid

Pyrazole SubstrateAlkylating AgentBaseIonic LiquidTemp. (°C)Time (h)Yield (%)Reference
3,5-Dimethyl-1H-pyrazole1-BromobutaneKOH[BMIM][BF₄]802Not Specified[5]

[BMIM][BF₄]: 1-butyl-3-methylimidazolium tetrafluoroborate

Table 4: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

Pyrazole SubstrateAlkylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloropyrazolePhenethyl trichloroacetimidateCSADCERT477[2][6]
4-Chloropyrazole1-(p-Methoxyphenyl)ethyl trichloroacetimidateCSADCERT472[6]
4-Chloropyrazole1-(2-Naphthyl)ethyl trichloroacetimidateCSADCERT467[2]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSADCERT456 (total)[2]

CSA: Camphorsulfonic acid; DCE: 1,2-Dichloroethane. Yields for 3-methyl-5-phenyl-1H-pyrazole represent the combined yield of both regioisomers.

Experimental Protocols

This section provides detailed methodologies for the key N-alkylation experiments cited in the data tables.

Protocol 1: General Procedure for N-Alkylation using a Strong Base

This protocol is adapted for the selective N1-alkylation of substituted pyrazoles.[3]

Materials:

  • Substituted 1H-pyrazole (e.g., 5-Hydrazinyl-4-phenyl-1H-pyrazole) (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask at 0 °C.

  • Dissolve the substituted 1H-pyrazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the stirred suspension of NaH.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired N1-alkylated product.

Protocol 2: N-Alkylation of 3,5-Dimethylpyrazole in an Ionic Liquid

This method offers a greener alternative to traditional organic solvents.[5]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (2 mmol, 0.20 g)

  • Potassium hydroxide (KOH) (2.4 mmol, 0.14 g)

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (2.2 mmol, 0.50 g)

  • 1-Bromobutane (2.4 mmol, 0.26 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethyl-1H-pyrazole (2 mmol), potassium hydroxide (2.4 mmol), and [BMIM][BF₄] (2.2 mmol).

  • Using a syringe, add 1-bromobutane (2.4 mmol) to the flask.

  • Attach a reflux condenser with cold running water to the flask.

  • Place the reaction setup in an oil bath on a magnetic stirring plate.

  • Stir the mixture and heat it at 80 °C for 2 hours.

  • After the reaction is complete, follow appropriate work-up and purification procedures to isolate the N-butyl-3,5-dimethylpyrazole product.

Protocol 3: Acid-Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates

This protocol provides a mild alternative to methods requiring strong bases.[2][6]

Materials:

  • Pyrazole (e.g., 4-chloropyrazole) (1 equivalent)

  • Trichloroacetimidate electrophile (1 equivalent)

  • Camphorsulfonic acid (CSA) (0.2 equivalents)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with the trichloroacetimidate (1 equiv.), the pyrazole (1 equiv.), and CSA (0.2 equiv.) under an argon atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • After 4 hours, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography) to obtain the N-alkyl pyrazole.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

G start Start deprotonation Deprotonation: Pyrazole + Base (e.g., NaH) in Solvent (e.g., DMF) at 0 °C start->deprotonation alkylation Alkylation: Add Alkyl Halide, warm to RT, stir for 2-16h deprotonation->alkylation workup Work-up: Quench with NH4Cl, Extract with EtOAc alkylation->workup purification Purification: Dry, Concentrate, Column Chromatography workup->purification end N-Alkylated Pyrazole purification->end

Caption: Workflow for Conventional N-Alkylation of Pyrazoles.

G start Start mixing Mixing: Pyrazole, Trichloroacetimidate, and CSA in dry DCE start->mixing reaction Reaction: Stir at Room Temperature for 4 hours mixing->reaction workup Work-up: Dilute with EA, Wash with NaHCO3 and Brine reaction->workup purification Purification: Dry, Concentrate, Column Chromatography workup->purification end N-Alkylated Pyrazole purification->end

Caption: Workflow for Acid-Catalyzed N-Alkylation of Pyrazoles.

Conclusion

The N-alkylation of pyrazoles is a versatile and essential transformation in organic synthesis. The choice of methodology depends on several factors, including the nature of the pyrazole substrate, the desired regioselectivity, and considerations for green chemistry. Conventional methods using strong bases are robust and widely applicable.[3] Phase-transfer catalysis and the use of ionic liquids offer milder and more environmentally friendly alternatives.[5][7] Furthermore, the acid-catalyzed reaction with trichloroacetimidates presents a valuable option that avoids the need for strong bases and high temperatures.[2][6] By understanding the principles and practical details of these diverse protocols, researchers can effectively synthesize a wide range of N-alkylated pyrazoles for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor research.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of kinases.[3] Numerous FDA-approved kinase inhibitors feature a pyrazole core, highlighting its significance in targeted therapy development.[3] This document provides detailed application notes and protocols for screening kinase inhibitors derived from the lead compound 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine. This scaffold serves as a versatile starting point for developing potent and selective kinase inhibitors.

These notes will cover the typical workflow for kinase inhibitor discovery, from initial biochemical screening to cell-based assays, and provide detailed protocols for key experiments.

Kinase Inhibitor Discovery Workflow

The development of a novel kinase inhibitor follows a structured workflow, beginning with a high-throughput screening (HTS) campaign to identify initial hits, followed by lead optimization to improve potency, selectivity, and drug-like properties.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development Screening HTS HTS Assay Development->HTS Screening Assay Development->HTS Hit Identification Hit Identification HTS->Hit Identification Data Analysis Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Studies Candidate Selection Candidate Selection Lead Optimization->Candidate Selection In Vivo Studies Lead Optimization->Candidate Selection

Figure 1: Kinase Inhibitor Discovery Workflow.

Application of this compound in Kinase Inhibitor Screening

The this compound scaffold is a promising starting point for generating a library of compounds for kinase inhibitor screening. The pyrazole ring can act as a hinge-binder, while the ethanamine side chain provides a vector for synthetic modifications to enhance potency and selectivity.

Signaling Pathway Context: Targeting the MAPK/ERK Pathway

Derivatives of this scaffold can be designed to target key kinases in oncogenic signaling pathways, such as the RAS/RAF/MEK/ERK (MAPK) pathway. The extracellular signal-regulated kinases ERK1/2 are crucial nodes in this cascade, which is frequently activated by mutations in BRAF or RAS in various cancers.[4]

G cluster_inhibitor Inhibitor Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival Inhibitor 2-(1-methyl-1H-pyrazol-4-yl) ethan-1-amine Derivative Inhibitor->ERK Inhibition

Figure 2: Targeting the MAPK/ERK Signaling Pathway.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5]

Objective: To determine the in vitro potency (IC50) of test compounds against the target kinase.

Materials:

  • Kinase Enzyme System (e.g., ERK2)

  • Substrate (e.g., myelin basic protein, MBP)

  • This compound derivative library

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

  • ATP

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute in kinase buffer.

  • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]

Objective: To determine the effect of test compounds on the proliferation of cancer cell lines (e.g., K562, HCT116).[7]

Materials:

  • Human cancer cell lines (e.g., K562, HCT116)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound derivative library

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The following tables summarize hypothetical data for a series of derivatives based on the this compound scaffold.

Table 1: In Vitro Kinase Inhibition

Compound IDR1-GroupR2-GroupERK2 IC50 (nM)JAK2 IC50 (nM)CDK2 IC50 (nM)
PYZ-001 HH1500>10000>10000
PYZ-002 4-fluorophenylH8523005400
PYZ-003 3-chloro-4-fluorophenylH15 18003200
PYZ-004 4-fluorophenylMethyl12025004800
PYZ-005 3-chloro-4-fluorophenylMethyl22 16502900

Table 2: Cellular Antiproliferative Activity

Compound IDHCT116 GI50 (µM)K562 GI50 (µM)
PYZ-001 >50>50
PYZ-002 5.28.9
PYZ-003 0.8 1.5
PYZ-004 7.812.3
PYZ-005 1.1 2.4

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for the initial screening and characterization of compound libraries derived from this scaffold. The hypothetical data presented for the PYZ series demonstrates how modifications to the core structure can lead to significant improvements in both biochemical potency and cellular activity, highlighting the potential for this compound class in cancer therapy. Further optimization and in vivo studies will be necessary to identify a clinical candidate.[1]

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of the novel compound 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine. Included are predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a structural assignment of the NMR signals. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of pyrazole-containing compounds in drug discovery and development.

Introduction

This compound is a heterocyclic amine containing a substituted pyrazole ring. The pyrazole motif is a key pharmacophore in a wide array of medicinally important compounds, exhibiting a range of biological activities. As such, the unambiguous structural confirmation of novel pyrazole derivatives is a critical step in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of molecular structure in solution. This application note details the ¹H and ¹³C NMR spectral analysis of this compound, providing a foundational dataset for its identification and characterization.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms. These predictions serve as a reliable reference for the experimental analysis of this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.35s1H-H-5 (pyrazole)
7.29s1H-H-3 (pyrazole)
3.86s3H-N-CH₃
2.95t2H6.8-CH₂-NH₂
2.70t2H6.8Pyrazole-CH₂-
1.45br s2H--NH₂
Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
138.8C-5 (pyrazole)
128.2C-3 (pyrazole)
119.5C-4 (pyrazole)
42.1-CH₂-NH₂
38.9N-CH₃
29.7Pyrazole-CH₂-

Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹H NMR Data Acquisition
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4.0 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 16 ppm

  • Transmitter Frequency Offset: Centered on the spectral region of interest.

¹³C NMR Data Acquisition
  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Acquisition Time: 1.3 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 240 ppm

  • Transmitter Frequency Offset: Centered on the spectral region of interest.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the transformed spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or the internal TMS standard (δ = 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding areas in the ¹H spectrum.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR signal assignment.

molecular_structure cluster_pyrazole Pyrazole Ring cluster_methyl cluster_ethyl_amine Ethylamine Chain C3 N2 C3->N2 H3 H C3->H3 N1 N2->N1 C5 N1->C5 N1_CH3 CH₃ N1->N1_CH3 C4 C5->C4 H5 H C5->H5 C4->C3 C4_CH2 CH₂ C4->C4_CH2 CH2_NH2 CH₂ C4_CH2->CH2_NH2 NH2 NH₂ CH2_NH2->NH2

Caption: Molecular structure of this compound with key atoms labeled.

NMR Analysis Workflow

This diagram outlines the logical workflow for the NMR analysis of the target compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference peak_picking Peak Picking & Integration reference->peak_picking assignment Structural Assignment peak_picking->assignment reporting Reporting assignment->reporting

Caption: Workflow for the ¹H and ¹³C NMR analysis of this compound.

Conclusion

This application note provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the detailed experimental protocols, offer a robust framework for the structural characterization of this compound. The provided workflows and structural diagrams serve as valuable visual aids for researchers. Adherence to these protocols will enable the consistent and accurate acquisition of NMR data, which is essential for quality control, reaction monitoring, and the overall advancement of research and development projects involving this and related pyrazole derivatives.

Application Notes and Protocols for 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine and Related Pyrazole Derivatives in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] While specific research on 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine in neurobiology is limited, the broader family of pyrazole and pyrazoline compounds has shown considerable promise as neuroprotective, anti-inflammatory, and antioxidant agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4] This document provides an overview of the potential applications, experimental protocols, and relevant signaling pathways based on research conducted on structurally related pyrazole derivatives.

Potential Applications in Neurobiology

The pyrazole scaffold is a key feature in many compounds with significant biological activity.[5] Based on studies of related derivatives, this compound could be investigated for the following applications in neurobiology research:

  • Anti-inflammatory Effects: Pyrazole derivatives have been shown to suppress the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in microglial cells.[6][7] This suggests a potential role in mitigating neuroinflammation, a key process in many neurodegenerative disorders.

  • Antioxidant Properties: Several pyrazole compounds exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress, which is a major contributor to neuronal damage.[8][9]

  • Monoamine Oxidase (MAO) Inhibition: The pyrazole structure is found in compounds that act as inhibitors of MAO-A and MAO-B, enzymes involved in the degradation of neurotransmitters.[2][10] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease.

  • Neuroprotection: Through their anti-inflammatory and antioxidant activities, pyrazole derivatives may protect neurons from damage and death in models of neurodegenerative diseases and spinal cord injury.[6][7]

Data on Related Pyrazole Derivatives

The following table summarizes quantitative data from studies on various pyrazole derivatives, illustrating their potential efficacy in neurobiological models. It is important to note that these values are for related compounds and not for this compound itself.

Compound ClassAssayTarget/Cell LineResult (IC50/EC50)Reference
Pyrazole Derivative (6g)IL-6 Expression InhibitionLipopolysaccharide-stimulated BV2 microglial cells9.562 µM[6]
Pyrazoline Derivative (A13)Acetylcholinesterase (AChE) InhibitionHuman AChE23.47 ± 1.17 nM[11]
Pyrazole Derivative (4g)Antiproliferative ActivityLeukemia and solid tumor cell linesNot specified[12]
Pyrazoline Derivative (IVh)Antidepressant ActivityIn vivo Tail Suspension TestSignificant reduction in immobility[13]

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies reported for related pyrazole compounds. These should be adapted and optimized for the specific research question and compound being tested.

Protocol 1: In Vitro Anti-inflammatory Activity Assay in Microglial Cells

Objective: To assess the ability of a pyrazole compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • RNA Extraction and qRT-PCR:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA and perform qRT-PCR to quantify the mRNA expression levels of TNF-α and IL-6. Normalize to a housekeeping gene (e.g., GAPDH).

  • ELISA:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging capacity of a pyrazole compound.

Materials:

  • Test compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a working solution of DPPH in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, use 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neurobiological investigation of pyrazole derivatives.

cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Pyrazole Pyrazole Derivative Pyrazole->NFkB Inhibits

Caption: Inhibition of NF-κB signaling by pyrazole derivatives.

cluster_1 Experimental Workflow: In Vitro Neuroprotection Start Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Pre-treatment with Pyrazole Derivative Start->Treatment Stressor Induce Oxidative Stress (e.g., H2O2, 6-OHDA) Treatment->Stressor Viability Cell Viability Assay (e.g., MTT, LDH) Stressor->Viability ROS ROS Measurement (e.g., DCFH-DA) Stressor->ROS Apoptosis Apoptosis Assay (e.g., Annexin V) Stressor->Apoptosis Result Quantify Neuroprotective Effect Viability->Result ROS->Result Apoptosis->Result

Caption: Workflow for assessing neuroprotective effects.

Conclusion

While direct experimental data for this compound in neurobiology is not yet prevalent in published literature, the extensive research on related pyrazole and pyrazoline derivatives provides a strong rationale for its investigation as a potential neuroprotective agent. The protocols and pathways outlined here offer a foundational framework for researchers to explore its efficacy in models of neuroinflammation and oxidative stress. Further studies are warranted to elucidate the specific mechanisms of action and therapeutic potential of this and other novel pyrazole compounds in the context of neurological disorders.

References

Pyrazole Derivatives as Potential Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrazole derivatives as potential anti-inflammatory agents. It includes detailed experimental protocols for their synthesis and evaluation, along with a summary of their biological activities. The information is intended to guide researchers in the discovery and development of novel anti-inflammatory drugs based on the pyrazole scaffold.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial part of the innate immune system's protective response, chronic or dysregulated inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The pyrazole ring is a key pharmacophore in medicinal chemistry, and its derivatives have shown significant potential as anti-inflammatory agents.[2][3] The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic importance of this heterocyclic scaffold.[4][5]

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][2] By inhibiting these enzymes, pyrazole derivatives can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6] Furthermore, some pyrazole derivatives have been shown to modulate inflammatory signaling pathways, including the NF-κB pathway, and reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2]

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

The following tables summarize the quantitative data on the anti-inflammatory activity of various pyrazole derivatives from selected studies.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib-0.04-[1]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[7]
Pyrazole-Thiazole Hybrid-0.03 (COX-2) / 0.12 (5-LOX)-[1]
3,5-diarylpyrazoles-0.01-[1]
Pyrazolo-pyrimidine-0.015-[1]
Trimethoxy derivative 5f-1.50-[8]
Trimethoxy derivative 6f-1.15-[8]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Inhibition of EdemaTime Point (hours)Reference
Indomethacin-72.994[9]
Celecoxib-83.764[9]
Compound 6b-85.23 - 89.574[9]
Chalcone 2a-85.234[9]
Chalcone 2b-85.784[9]
Pyrazole Derivatives (general)1065-803[7]

Table 3: Inhibition of Pro-inflammatory Mediators

CompoundAssayConcentration% InhibitionReference
Pyrazole DerivativeLPS-stimulated RAW 264.7 macrophages (IL-6)5 µM85[7]
Pyrazole-Thiazole Hybrid5-LOX Inhibition (IC50)0.12 µM50[1]
3,5-diarylpyrazoleLPS-induced TNF-α release--[10]
Compound 9bLPS-induced TNF-α release-66.4[10]
Dexamethasone (Control)LPS-induced TNF-α release-<66.4[10]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of pyrazole derivatives as anti-inflammatory agents are provided below.

Protocol 1: Synthesis of Pyrazole Derivatives

A common method for synthesizing 1,3,5-trisubstituted pyrazole derivatives involves the reaction of chalcones with hydrazines.[6]

Materials:

  • Substituted chalcone

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or glacial acetic acid

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve the substituted chalcone in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[6]

  • Add hydrazine hydrate or a substituted hydrazine to the reaction mixture.

  • Reflux the mixture for an appropriate time, monitoring the reaction progress using TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.[6]

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro COX Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase component of COX enzymes.[11]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • Test pyrazole derivatives and control inhibitors (e.g., Celecoxib)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Prepare solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[11]

  • Add the test compounds or control inhibitors to the wells and pre-incubate.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over time using a plate reader.[11]

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for acute inflammation.[12][13]

Materials:

  • Wistar rats or other suitable rodent strain

  • 1% (w/v) carrageenan solution in sterile saline

  • Test pyrazole derivatives and a standard drug (e.g., Indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test pyrazole derivatives or the standard drug orally or intraperitoneally at a predetermined dose.[9]

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][14]

  • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[15]

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.[7][16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole derivatives

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production.[16]

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[16]

  • Determine the effect of the pyrazole derivatives on cytokine production compared to the LPS-stimulated control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_signaling NF-κB Signaling cluster_inhibitors Therapeutic Intervention Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) PLA2 PLA2 Stimulus->PLA2 NFkB NF-κB Stimulus->NFkB MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription Pyrazoles Pyrazole Derivatives Pyrazoles->COX inhibit Pyrazoles->LOX inhibit Pyrazoles->NFkB inhibit

Caption: Mechanism of action of pyrazole derivatives in inflammation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization COXAssay COX-1/COX-2 Inhibition Assay Characterization->COXAssay CytokineAssay LPS-induced Cytokine Assay (RAW 264.7) Characterization->CytokineAssay DataAnalysis Data Analysis (IC50, % Inhibition) COXAssay->DataAnalysis CytokineAssay->DataAnalysis EdemaModel Carrageenan-Induced Paw Edema Model SAR Structure-Activity Relationship (SAR) EdemaModel->SAR DataAnalysis->EdemaModel Lead Compounds

Caption: Workflow for the evaluation of pyrazole derivatives.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of pyrazole-based compounds as potential anticancer agents. The following sections detail synthetic protocols for promising pyrazole derivatives, summarize their biological activities, and illustrate the key signaling pathways they target.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The versatility of the pyrazole scaffold allows for structural modifications to optimize potency and selectivity against various cancer cell lines.[1][2] Recent research has focused on the development of novel pyrazole-containing molecules that target specific signaling pathways implicated in cancer progression, such as those involving receptor tyrosine kinases (e.g., EGFR, VEGFR-2), cyclin-dependent kinases (CDKs), and the PI3K/AKT pathway.[1][2] This document outlines detailed methodologies for the synthesis of select pyrazole compounds and the protocols for assessing their anticancer efficacy.

Synthesis of Pyrazole Derivatives

A variety of synthetic strategies have been developed for the preparation of anticancer pyrazole compounds. These methods range from classical condensation reactions to more modern techniques like microwave-assisted synthesis, which can offer improved yields and reduced reaction times.[3]

Protocol 1: Synthesis of Pyrazole-Chalcone Hybrids

Pyrazole-chalcone hybrids have emerged as a promising class of anticancer agents, often acting as inhibitors of tubulin polymerization.[4] The synthesis typically involves a multi-step process commencing with the Vilsmeier-Haack reaction to form a pyrazole aldehyde, followed by a Claisen-Schmidt condensation.[4]

Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) [4]

  • Reactant Preparation: In a round-bottom flask, cool dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) to the cooled DMF with constant stirring.

  • Reaction with Acetal: Add 1,3-diphenyl-2-pyrazoline to the Vilsmeier reagent.

  • Hydrolysis: After the reaction is complete, pour the mixture into crushed ice to hydrolyze the intermediate.

  • Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water, dry it, and recrystallize from ethanol or DMF to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[4]

Step 2: Synthesis of Pyrazole-Chalcone Hybrids (Claisen-Schmidt Condensation) [4]

  • Reactant Preparation: Dissolve equimolar amounts of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and a substituted acetophenone in ethanol in a round-bottom flask.[4]

  • Base Catalysis: Add a catalytic amount of a base (e.g., aqueous potassium hydroxide) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Isolation and Purification: Pour the reaction mixture into cold water to precipitate the chalcone product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure pyrazole-chalcone hybrid.

General Synthetic Workflow for Pyrazole-Chalcone Hybrids

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Claisen-Schmidt Condensation 1,3-diphenyl-2-pyrazoline 1,3-diphenyl-2-pyrazoline Vilsmeier Reagent Vilsmeier Reagent 1,3-diphenyl-2-pyrazoline->Vilsmeier Reagent DMF + POCl3 DMF + POCl3 DMF + POCl3->Vilsmeier Reagent 1,3-diphenyl-1H-pyrazole-4-carbaldehyde 1,3-diphenyl-1H-pyrazole-4-carbaldehyde Vilsmeier Reagent->1,3-diphenyl-1H-pyrazole-4-carbaldehyde Hydrolysis Pyrazole-Chalcone Hybrid Pyrazole-Chalcone Hybrid 1,3-diphenyl-1H-pyrazole-4-carbaldehyde->Pyrazole-Chalcone Hybrid Base (e.g., KOH) Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Pyrazole-Chalcone Hybrid

A general synthetic workflow for pyrazole-chalcone hybrids.
Protocol 2: Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles

Microwave-assisted organic synthesis offers a rapid and efficient method for generating diverse pyrazole derivatives.[3]

  • Reactant Mixture: In a microwave-safe vessel, combine an aryl aldehyde, malononitrile, and a pyrazolone derivative in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a specified temperature and power for a short duration (e.g., 100°C, 150W for 5-30 minutes).[3]

  • Isolation and Purification: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pyrano[2,3-c]pyrazole derivative.[3]

Anticancer Activity of Synthesized Pyrazole Derivatives

The anticancer potential of newly synthesized pyrazole compounds is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic effects of these compounds.

In Vitro Cytotoxicity Data

The following tables summarize the IC50 values of representative pyrazole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole-Benzothiazole Hybrids [1]

CompoundHT29 (Colon) IC50 (µM)PC3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)U87MG (Glioblastoma) IC50 (µM)
Compound 25 3.174.215.646.77
Axitinib (Ref.) >10>10>10>10

Table 2: Anticancer Activity of Fused Pyrazole Derivatives [1]

CompoundHepG2 (Liver) IC50 (µM)EGFR Inhibition IC50 (µM)VEGFR-2 Inhibition IC50 (µM)
Compound 50 0.710.090.23
Erlotinib (Ref.) 10.6--
Sorafenib (Ref.) 1.06--

Table 3: Anticancer Activity of Pyrazolo[4,3-c]pyridine Derivatives [1]

CompoundMCF-7 (Breast) IC50 (µg/mL)HepG2 (Liver) IC50 (µg/mL)HCT116 (Colon) IC50 (µg/mL)
Compound 41 1.9373.695-
Compound 42 --2.914
Doxorubicin (Ref.) 4.1623.8323.676

Table 4: Anticancer Activity of Pyrazole Carbaldehyde Derivatives [1]

CompoundMCF-7 (Breast) IC50 (µM)PI3 Kinase Inhibition
Compound 43 0.25Potent Inhibitor
Doxorubicin (Ref.) 0.95-

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Workflow for In Vitro Cytotoxicity Screening

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Add MTT Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

A typical workflow for assessing the in vitro cytotoxicity of compounds.

Signaling Pathways Targeted by Pyrazole-Based Anticancer Agents

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer drugs.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1] Several pyrazole-based compounds have been developed as potent inhibitors of PI3 kinase.[1]

Inhibition of the PI3K/AKT Signaling Pathway by Pyrazole Derivatives

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Effectors->Cell Proliferation, Survival, Angiogenesis Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->PI3K Inhibition

Mechanism of action of pyrazole derivatives targeting the PI3K/AKT pathway.
EGFR and VEGFR-2 Signaling

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in tumor growth and angiogenesis.[1] Dual inhibitors targeting both EGFR and VEGFR-2 have been developed from pyrazole scaffolds.[1]

Dual Inhibition of EGFR and VEGFR-2 by Pyrazole Compounds

G cluster_0 EGFR Pathway cluster_1 VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR Signaling Cascade EGFR Signaling Cascade EGFR->EGFR Signaling Cascade Tumor Growth & Proliferation Tumor Growth & Proliferation EGFR Signaling Cascade->Tumor Growth & Proliferation VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 VEGFR-2 Signaling Cascade VEGFR-2 Signaling Cascade VEGFR-2->VEGFR-2 Signaling Cascade Angiogenesis Angiogenesis VEGFR-2 Signaling Cascade->Angiogenesis Pyrazole Compound Pyrazole Compound Pyrazole Compound->EGFR Inhibition Pyrazole Compound->VEGFR-2 Inhibition

Pyrazole compounds can dually inhibit EGFR and VEGFR-2 signaling pathways.

Conclusion

The pyrazole scaffold remains a highly valuable template for the design and synthesis of novel anticancer agents. The synthetic methodologies and biological evaluation protocols outlined in these application notes provide a framework for researchers to develop and screen new pyrazole-based compounds with improved therapeutic potential. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the discovery of next-generation pyrazole anticancer drugs.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of pyrazole libraries, a versatile scaffold of significant interest in modern drug discovery. Pyrazole derivatives have demonstrated a wide range of biological activities, particularly as inhibitors of protein kinases, G-protein coupled receptors (GPCRs), and various enzymes. This document outlines detailed protocols for key biochemical and cell-based assays, presents quantitative data from representative screening campaigns in clearly structured tables, and visualizes essential experimental workflows and signaling pathways to facilitate drug discovery efforts.

High-Throughput Screening of Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinases critical targets in drug discovery.

Data Presentation: Inhibitory Activities of Pyrazole Derivatives against Protein Kinases

The following tables summarize the inhibitory activities of selected pyrazole derivatives against various protein kinases and cancer cell lines, as determined through high-throughput screening and subsequent validation assays.

Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[1]
Compound 3ALK2.9[1]
Compound 6Aurora A160[1]
Compound 17Chk217.9[1]
Pyrazolo[3,4-b]pyrazine 4bSHP23.2[2]
TK-642SHP22.7[3]

Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[1]
Compound 6HCT116Colon0.39[1]
Compound 6MCF-7Breast0.46[1]
Compound 29MCF-7Breast1.5 (GI50)[1]
Pyrazoline 18gMDA-MB-231Breast4.07[4]
Pyrazoline 18hMDA-MB-231Breast7.18[4]
Pyrazoline 18cHL-60Leukemia8.43[4]
Pyrazoline 18gHL-60Leukemia10.43[4]
Experimental Protocols

A general workflow for the preliminary screening of pyrazole-based kinase inhibitors is depicted below.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Target Validation Compound Library Compound Library In Vitro Kinase Assay In Vitro Kinase Assay Compound Library->In Vitro Kinase Assay Hit Identification Hit Identification In Vitro Kinase Assay->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Potent Inhibitors Potent Inhibitors IC50 Determination->Potent Inhibitors Cell Viability Assay Cell Viability Assay Western Blotting Western Blotting Cell Viability Assay->Western Blotting Potent Inhibitors->Cell Viability Assay Pathway Modulation Pathway Modulation Western Blotting->Pathway Modulation

High-level workflow for pyrazole-based kinase inhibitor screening.

This protocol describes a luminescent ADP detection assay to measure the activity of a broad range of kinases by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Pyrazole compound library dissolved in DMSO

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole compounds in DMSO. Add 5 µL of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Compound-Enzyme Incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

  • Kinase Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol is used to determine the effect of a pyrazole inhibitor on the phosphorylation state of the target kinase or its downstream substrates within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Pyrazole inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat them with the pyrazole inhibitor at various concentrations and for different time points.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[1]

Signaling Pathway Diagrams

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and point of inhibition.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival Inhibitor Pyrazole Inhibitor Inhibitor->Akt Inhibits

Simplified PI3K/Akt signaling pathway and point of inhibition.

High-Throughput Screening of Pyrazole-Based GPCR Modulators

G-protein coupled receptors are a large family of transmembrane receptors that play a crucial role in various physiological processes, making them attractive drug targets. Pyrazole-containing compounds have been explored as modulators of GPCR activity.

Data Presentation: Modulatory Activity of Pyrazole Derivatives on GPCRs

Data for pyrazole-based GPCR modulators is less abundant in the public domain compared to kinase inhibitors. The following table provides an example of pyrazole derivatives' activity against a non-kinase enzyme target class, cholinesterases, which can be screened using similar HTS methodologies.

Table 3: Inhibitory Activity of Pyrazole Derivatives against Cholinesterases

CompoundTarget EnzymeIC50 (µM)Reference
Pyrazole Derivative 8Acetylcholinesterase (AChE)0.055[5]
Pyrazole Derivative 9Acetylcholinesterase (AChE)0.017[5]
Pyrazole Derivative 7Butyrylcholinesterase (BChE)1.166[5]
Experimental Protocols

A general workflow for screening pyrazole libraries against GPCRs is outlined below.

G cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action Compound Library Compound Library Functional Assay (e.g., cAMP) Functional Assay (e.g., cAMP) Compound Library->Functional Assay (e.g., cAMP) Hit Identification Hit Identification Functional Assay (e.g., cAMP)->Hit Identification IC50/EC50 Determination IC50/EC50 Determination Hit Identification->IC50/EC50 Determination Counter-screens Counter-screens IC50/EC50 Determination->Counter-screens Confirmed Hits Confirmed Hits Counter-screens->Confirmed Hits Binding Assays Binding Assays Confirmed Hits->Binding Assays Lead Candidates Lead Candidates Binding Assays->Lead Candidates

General workflow for screening GPCR modulators.

This protocol describes a competitive immunoassay to measure intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling, particularly for Gs and Gi coupled receptors.

Materials:

  • Cells stably or transiently expressing the target GPCR

  • Pyrazole compound library dissolved in DMSO

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • AlphaScreen™ cAMP Assay Kit (PerkinElmer)

  • 384-well white opaque microplates

  • Plate reader compatible with AlphaScreen™ technology

Procedure:

  • Cell Culture and Plating: Culture cells expressing the target GPCR and seed them into 384-well plates. Allow cells to adhere overnight.

  • Compound and Agonist/Antagonist Addition:

    • For agonist screening, add diluted pyrazole compounds to the cells.

    • For antagonist screening, pre-incubate the cells with the pyrazole compounds before adding a known agonist at its EC80 concentration.

  • Cell Stimulation: Incubate the plate for an optimized period (e.g., 30 minutes) at room temperature to allow for GPCR stimulation and subsequent cAMP production.

  • Cell Lysis and Detection: Add a mixture of the anti-cAMP Acceptor beads and biotin-cAMP/Streptavidin-Donor beads in lysis buffer to each well. This step lyses the cells and initiates the competitive binding reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 1-3 hours to allow the assay components to reach equilibrium.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of intracellular cAMP.

  • Data Analysis: Generate a cAMP standard curve to quantify cAMP levels. For compound screening, calculate percent stimulation or inhibition and determine EC50 or IC50 values.

This assay measures the transcriptional activation of a reporter gene (luciferase) downstream of GPCR signaling pathways.

Materials:

  • Host cell line (e.g., HEK293)

  • Expression vector for the target GPCR

  • Reporter vector containing a response element (e.g., CRE for Gs/Gi, NFAT for Gq) upstream of a luciferase gene

  • Transfection reagent

  • Pyrazole compound library

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • 384-well white opaque microplates

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect the host cells with the GPCR expression vector and the luciferase reporter vector.

  • Cell Plating: Plate the transfected cells into 384-well plates and allow them to recover and express the proteins for 24-48 hours.

  • Compound Treatment: Treat the cells with serially diluted pyrazole compounds.

  • Incubation: Incubate the cells for an appropriate time (e.g., 4-6 hours) to allow for signal transduction and reporter gene expression.

  • Cell Lysis and Luminescence Measurement: Add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., untreated cells) and determine the EC50 or IC50 values for the pyrazole compounds.

GPCR Signaling Pathway Diagram

GPCR_cAMP_Pathway Ligand Ligand GPCR GPCR (Gs) Ligand->GPCR Binds G_alpha_s Gαs GPCR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Modulator Pyrazole Modulator Modulator->GPCR Modulates

Simplified Gs-coupled GPCR/cAMP signaling pathway.

High-Throughput Screening of Pyrazole-Based Enzyme Inhibitors (Non-Kinase)

Beyond kinases, pyrazole derivatives have shown inhibitory activity against other enzyme classes, such as proteases and phosphatases.

Data Presentation: Inhibitory Activities of Pyrazole Derivatives against Other Enzymes

Table 4: Inhibitory Activity of Pyrazole Derivatives against Non-Kinase Enzymes

CompoundTarget EnzymeIC50 (nM)Reference
Indole-derived pyrazoleCathepsin S20-40[6]
Benzothiophene-derived pyrazoleCathepsin S20-40[6]
Pyrazolo[3,4-b]pyrazine 4bSHP23.2[2]
TK-642SHP22.7[3]
Experimental Protocol

This protocol provides a general framework for a fluorescence-based enzymatic assay, which can be adapted for various enzyme classes like proteases and phosphatases by using a suitable fluorogenic substrate.

Materials:

  • Purified enzyme

  • Fluorogenic substrate specific for the enzyme

  • Assay buffer

  • Pyrazole compound library

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Dispensing: Dispense the pyrazole compounds from the library into the wells of a 384-well plate.

  • Enzyme Addition: Add the purified enzyme, diluted in assay buffer, to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic or Endpoint Reading: Measure the increase in fluorescence over time (kinetic) or after a fixed incubation period (endpoint) using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound and calculate IC50 values for active compounds.

Conclusion

The pyrazole scaffold is a versatile and valuable starting point for the discovery of modulators of various biological targets. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel pyrazole-based compounds. A systematic approach, combining biochemical and cell-based assays, is crucial for the successful progression of hits from primary screening to lead optimization in the drug discovery pipeline. The provided data tables and pathway diagrams serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for the Recrystallization of Amino-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the purification of amino-pyrazoles, a critical class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] The following sections offer insights into solvent selection, experimental procedures, and relevant biological pathways.

Data Presentation: Solvent Systems for Amino-pyrazole Recrystallization

Amino-pyrazole DerivativeRecrystallization Solvent(s)Observations and YieldReference
3(5)-AminopyrazoleMethanolYielded white needles.Organic Syntheses, CV6P0037
3(5)-AminopyrazoleIsopropyl alcoholUsed for washing the crude product.Organic Syntheses, CV6P0037
3-Amino-3-pyrazoline sulfateMethanolProduct was unstable to prolonged heating.Organic Syntheses, CV6P0037
4-Amino-(1H)-pyrazole derivativesPetroleum etherUsed for purification of a nitro-pyrazole precursor.US20210009566A1
3,4-Substituted-5-aminopyrazolesAcetone or AcetonitrileUsed for purification by trituration.ACS Omega 2017, 2, 12, 8933–8942
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileGlacial Acetic AcidYielded purified product.JOCPR, 2012, 4(1):234-238
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoatePetroleum EtherYielded an off-white solid with >99% purity and 84% yield.US20210009566A1

Experimental Protocols

Below are detailed methodologies for the recrystallization of specific amino-pyrazoles, adapted from established literature.

Protocol 1: Recrystallization of 3(5)-Aminopyrazole

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Crude 3(5)-aminopyrazole

  • Methanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

Procedure:

  • Place the crude 3(5)-aminopyrazole in an Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum crystal recovery, place the flask in an ice bath for approximately 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Dry the purified crystals. The melting point of the purified product is reported to be 34-37 °C.[3]

Protocol 2: Recrystallization of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile

This protocol is based on a method described in the Journal of Chemical and Pharmaceutical Research.[4]

Materials:

  • Crude 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile

  • Glacial acetic acid

  • Erlenmeyer flask

  • Heating source

  • Filtration apparatus

Procedure:

  • Dissolve the crude 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile in a minimal amount of hot glacial acetic acid in an Erlenmeyer flask.

  • Heat the mixture gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature to facilitate crystal growth.

  • Once crystallization is complete, collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (e.g., cold ethanol or ether) to remove residual acetic acid and soluble impurities.

  • Dry the crystals thoroughly. The reported melting point of the purified product is 197-199 °C.[4]

Mandatory Visualizations

General Experimental Workflow for Recrystallization

The following diagram illustrates a typical workflow for the purification of amino-pyrazoles by recrystallization.

G General Recrystallization Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Amino-pyrazole B Select Appropriate Solvent A->B Solubility Testing C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (optional, for insoluble impurities) C->D E Slow Cooling to Room Temperature D->E F Induce Crystallization (if necessary) E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Purified Crystals I->J G Inhibition of Kinase Signaling Pathways by Amino-pyrazoles cluster_jak_stat JAK/STAT Pathway cluster_mapk p38 MAPK Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene Gene Transcription (Proliferation, Inflammation) STAT->Gene Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactor Transcription Factors p38->TranscriptionFactor InflammatoryResponse Inflammatory Response TranscriptionFactor->InflammatoryResponse AminoPyrazole Amino-pyrazole Inhibitor AminoPyrazole->JAK Inhibition Aminopyrazole Aminopyrazole Aminopyrazole->p38 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low yield during the reduction of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.

  • Question: My reaction yield is consistently low when reducing 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile to the desired amine. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in nitrile reductions can stem from several factors. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The reducing agent may not be potent enough or the reaction time may be too short. Consider switching to a more powerful reducing agent or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

    • Side Reactions: Over-reduction to undesired byproducts can occur. The choice of reducing agent and careful control of reaction temperature are critical to minimize side reactions.

    • Work-up and Purification Losses: The product may be lost during the aqueous work-up or purification steps. Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the amine. Amine products can sometimes adhere to silica gel during column chromatography; using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide can mitigate this.

Issue 2: Difficulty in purifying the final product.

  • Question: I am struggling to obtain pure this compound after the reaction. What purification strategies are recommended?

  • Answer: Primary amines can be challenging to purify due to their basicity and potential for salt formation.

    • Acid-Base Extraction: An effective initial purification step is an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The organic layer containing neutral and acidic impurities can then be discarded. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.

    • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed. As mentioned, it is often beneficial to use a solvent system containing a small percentage of a base (e.g., 0.5-2% triethylamine in ethyl acetate/hexane) to prevent streaking and improve recovery.

    • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent synthetic route involves the reduction of the nitrile precursor, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. An alternative, though less commonly documented, route is the reductive amination of 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde.

Q2: Which reducing agents are suitable for the reduction of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile?

A2: Several reducing agents can be used for this transformation, each with its own advantages and disadvantages. Common choices include Lithium Aluminum Hydride (LiAlH₄), Borane complexes (e.g., BH₃·THF), and catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst). The choice of reagent can influence the reaction conditions and the yield.

Q3: What are the typical reaction conditions for the catalytic hydrogenation of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile?

A3: Catalytic hydrogenation is often a clean and effective method. Typical conditions involve dissolving the nitrile in a suitable solvent like methanol or ethanol, adding a catalyst such as Raney Nickel or Palladium on carbon (Pd/C), and subjecting the mixture to a hydrogen atmosphere (from balloon pressure to higher pressures in a hydrogenation apparatus) at room temperature or with gentle heating.

Q4: How can I monitor the progress of the reduction reaction?

A4: Reaction progress can be monitored by TLC by observing the disappearance of the starting material spot (the nitrile) and the appearance of the product spot (the amine). The amine can be visualized using a ninhydrin stain. For more quantitative analysis, LC-MS is a powerful tool to track the consumption of the reactant and the formation of the product.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical SolventTemperature (°C)Typical Yield RangeNotes
LiAlH₄THF, Diethyl ether0 to reflux70-90%Highly reactive, requires anhydrous conditions.
BH₃·THFTHF0 to reflux65-85%Milder than LiAlH₄, also requires anhydrous conditions.
H₂ / Raney NiMethanol, Ethanol25-5075-95%Requires specialized hydrogenation equipment.
H₂ / Pd/CMethanol, Ethanol25-5070-90%Requires specialized hydrogenation equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

  • Preparation: In a hydrogenation vessel, dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in anhydrous methanol (10 mL per gram of nitrile).

  • Catalyst Addition: Carefully add Raney Nickel (50% slurry in water, ~0.5 eq by weight) or 10% Palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction or column chromatography as described in the troubleshooting section.

Mandatory Visualization

Synthesis_Pathway start 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile product This compound start->product Reduction reductant Reducing Agent (e.g., H2/Raney Ni) reductant->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes extend_time Increase reaction time or use a stronger reducing agent incomplete->extend_time end Yield Optimized extend_time->end optimize_temp Optimize reaction temperature to minimize side reactions side_reactions->optimize_temp Yes workup_issue Investigate work-up and purification procedures side_reactions->workup_issue No optimize_temp->end modify_workup Modify pH during extraction or use modified column conditions workup_issue->modify_workup modify_workup->end

Caption: Troubleshooting workflow for low yield optimization.

Technical Support Center: Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield of the desired product and complicating purification. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened bottle or purifying the reagent before use is recommended.

  • Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Evaluate Reaction Conditions:

    • Temperature: Many pyrazole syntheses require heating. If the reaction is sluggish at room temperature, consider increasing the temperature or running the reaction under reflux conditions. Microwave-assisted synthesis can also be a highly effective method for improving yields and reducing reaction times.[1]

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction. For certain substrates, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to give better results, especially when using aryl hydrazine hydrochlorides.[2]

    • Catalyst: The Knorr pyrazole synthesis is typically acid-catalyzed.[1][3][4][5] Glacial acetic acid is a common choice. However, the optimal catalyst and its concentration may vary depending on the specific reactants. Experimenting with different acids (e.g., HCl, H₂SO₄) or even base catalysis in some cases might be beneficial.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: The regioselectivity is often influenced by steric factors. A bulkier substituent on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • pH Control: The pH of the reaction medium can significantly impact regioselectivity. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other. Careful optimization of the pH is therefore recommended.

  • Solvent Effects: The choice of solvent can influence the transition states leading to the different regioisomers. It is worthwhile to screen different solvents to see if regioselectivity can be improved. Aprotic dipolar solvents have been reported to yield better results than polar protic solvents like ethanol in some cases.[2]

Q3: My reaction mixture has turned dark, and I'm having trouble purifying the product. What should I do?

A3: Discoloration of the reaction mixture is often due to the formation of colored impurities, particularly when using hydrazine salts like phenylhydrazine hydrochloride. These impurities can arise from the degradation of the hydrazine starting material or from side reactions.

Purification and Prevention Strategies:

  • Use Fresh Reagents: As mentioned earlier, using fresh or purified hydrazine derivatives can minimize the formation of colored impurities.

  • Inert Atmosphere: If oxidative side reactions are suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may help.

  • Work-up Procedure:

    • Filtration: After the reaction, filtering the crude product can sometimes remove insoluble polymeric impurities.

    • Washing: Washing the crude product with an appropriate solvent can help remove colored impurities.

    • Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can be effective in adsorbing colored impurities. The charcoal is then removed by filtration.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives and removing colored impurities. Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a powerful purification technique.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneNone135-1451Very Good[6]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid~1001High[1][7]
Acetylacetone2,4-DinitrophenylhydrazineEthylene glycolLiClO₄Room Temp-70-95[8]
1,3-DiketonesArylhydrazinesN,N-DimethylacetamideNoneRoom Temp-59-98[8]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-Benzylidene tolylsulfonohydrazides-Silver60-Moderate to Excellent[9]
Acetylenic ketonesHydrazine derivatives----Mixture of regioisomers[8]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [6]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note: This addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, transfer the resulting heavy syrup to a beaker and cool it in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol (approximately 5–7 mL).

  • Allow the hot solution to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the purified product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.

  • Monitor the reaction by TLC (30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.

  • Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Collect the product by vacuum filtration using a Büchner funnel.

  • Rinse the collected solid with a small amount of water and allow it to air dry.

Visualizations

Troubleshooting_Workflow start Low Yield in Pyrazole Synthesis check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reaction Stoichiometry check_purity->optimize_stoichiometry If pure evaluate_conditions Evaluate Reaction Conditions optimize_stoichiometry->evaluate_conditions evaluate_conditions->evaluate_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) evaluate_conditions->monitor_reaction check_side_reactions Investigate Side Reactions monitor_reaction->check_side_reactions success Improved Yield check_side_reactions->success Problem Identified & Resolved

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Regioselectivity_Factors regioselectivity Regioselectivity Control in Pyrazole Synthesis steric_hindrance Steric Hindrance regioselectivity->steric_hindrance electronic_effects Electronic Effects (EWG/EDG) regioselectivity->electronic_effects ph_control pH Control regioselectivity->ph_control solvent_effects Solvent Effects regioselectivity->solvent_effects desired_isomer Desired Regioisomer steric_hindrance->desired_isomer electronic_effects->desired_isomer ph_control->desired_isomer solvent_effects->desired_isomer

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Troubleshooting Pyrazole Synthesis from Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic procedures. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues encountered during the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, a method commonly known as the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of pyrazole synthesis from hydrazine and a 1,3-dicarbonyl compound?

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The reaction proceeds through an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the dicarbonyl compound. This is followed by the elimination of a water molecule to form an intermediate. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to cyclization. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[1]

Q2: My reaction is producing a mixture of regioisomers. What are the primary causes and how can I improve regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The initial attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible regioisomeric products.[2] Several factors influence the regioselectivity:

  • Electronic Effects: The more electrophilic carbonyl carbon is typically the site of the initial nucleophilic attack by the hydrazine.[4] Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[2]

  • Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly impact the ratio of regioisomers.[2][3] For instance, using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to dramatically improve regioselectivity in certain reactions.[4][5]

A summary of how solvent choice can affect the regioisomeric ratio is presented in the table below.

1,3-Dicarbonyl CompoundHydrazineSolventIsomer A : Isomer B Ratio
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol1 : 1
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99 : 1
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol1 : 1.5
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE95 : 5

Data compiled from studies on the effect of fluorinated solvents on pyrazole synthesis.

Q3: I am observing the formation of pyrazoline as a side product. How can I promote the formation of the desired pyrazole?

The formation of pyrazolines is a common intermediate step in the synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines.[6][7] Pyrazolines can also be formed from 1,3-dicarbonyls under certain conditions. To obtain the desired pyrazole, an oxidation step is required to aromatize the pyrazoline ring.[8]

Troubleshooting Steps:

  • In situ Oxidation: One common method is to perform an in-situ oxidation. After the initial condensation to form the pyrazoline, an oxidizing agent can be added to the reaction mixture. A benign protocol involves heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[8]

  • Choice of Starting Materials: Using α,β-unsaturated ketones with a leaving group at the β-position can facilitate the elimination step to form the pyrazole directly after the initial cyclization.[6]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield in pyrazole synthesis can be attributed to several factors, including suboptimal reaction conditions or competing side reactions.[1]

Troubleshooting Workflow for Low Yield

Caption: A troubleshooting workflow for addressing low yields in pyrazole synthesis.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline. Optimization for specific substrates may be required.[2][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL).

  • Reagent Addition: Add the hydrazine derivative (1.1 mmol) to the solution. If using a hydrazine salt, an appropriate base may be needed. For catalytic reactions, add the catalyst at this stage (e.g., a few drops of glacial acetic acid).[9]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Issue 2: Formation of N-Alkylated Side Products

In some cases, particularly when the pyrazole product has an available N-H proton, undesired N-alkylation can occur if alkylating agents are present or if the reaction conditions promote it.[10]

Logical Diagram for N-Alkylation Side Reaction

N_Alkylation Reactant Reactant Product Product SideProduct SideProduct Condition Condition Process Process Pyrazole Pyrazole (N-H) AlkylatingAgent Alkylating Agent Present? Pyrazole->AlkylatingAgent Reacts with BasicConditions Basic Conditions? Pyrazole->BasicConditions Deprotonation under Desired_Product Desired Product Pyrazole->Desired_Product Leads to (if no side reaction) N_Alkylated_Pyrazole N-Alkylated Pyrazole AlkylatingAgent->N_Alkylated_Pyrazole BasicConditions->N_Alkylated_Pyrazole

Caption: A diagram illustrating the potential for N-alkylation as a side reaction.

To avoid N-alkylation, ensure the absence of unintended alkylating agents in the reaction mixture and consider using neutral or acidic conditions if compatible with the primary reaction. If N-alkylation is the desired outcome, specific protocols using alkyl halides or other electrophiles under basic conditions are employed.[10][11]

Issue 3: Competing Michael Addition

When using α,β-unsaturated carbonyl compounds as precursors, a competing Michael addition can sometimes occur without subsequent cyclization, particularly with certain substrates.[12]

Experimental Workflow: Pyrazole Synthesis from α,β-Unsaturated Ketones

This workflow highlights the key steps and potential for an off-pathway reaction.

Michael_Addition_Workflow StartNode StartNode Intermediate Intermediate Product Product SideProduct SideProduct Reactants α,β-Unsaturated Carbonyl + Hydrazine Michael_Addition Michael Addition Reactants->Michael_Addition Pyrazoline_Formation Intramolecular Cyclization (Pyrazoline formation) Michael_Addition->Pyrazoline_Formation Michael_Adduct Michael Adduct (Side Product) Michael_Addition->Michael_Adduct Stalls at Oxidation Oxidation Pyrazoline_Formation->Oxidation Pyrazole Pyrazole Oxidation->Pyrazole

Caption: Workflow for pyrazole synthesis from α,β-unsaturated ketones, showing the potential for Michael adduct formation.

To favor the desired cyclization and subsequent aromatization, reaction conditions can be optimized. For instance, the choice of solvent and the presence of a catalyst can influence the reaction pathway. In some cases, electron-demanding substituents on the starting materials may favor the formation of the Michael addition product that does not cyclize.[12]

References

Technical Support Center: Purification of Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor purification of my polar pyrazole compound?

A1: The most frequent challenge in purifying polar pyrazole compounds is their high affinity for polar solvents and stationary phases, which can lead to issues such as poor retention in reversed-phase chromatography, strong retention or streaking in normal-phase chromatography, and difficulty in crystallization. The basic nature of the pyrazole ring can also cause interactions with acidic silica gel, leading to poor peak shape and recovery.

Q2: Which chromatographic technique is best suited for purifying polar pyrazoles?

A2: For moderately polar pyrazoles, reversed-phase chromatography (RPC) is a versatile starting point. For highly polar or water-soluble pyrazoles that show poor retention in RPC, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the more effective technique. HILIC utilizes a polar stationary phase and a high organic mobile phase to enhance the retention of polar analytes.[1]

Q3: How can I improve the peak shape of my basic pyrazole compound in normal-phase chromatography?

A3: Peak tailing and poor recovery of basic pyrazoles on silica gel are often due to strong interactions with acidic silanol groups. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase.[2] Alternatively, using a less acidic stationary phase like alumina can be beneficial.[2]

Q4: My polar pyrazole compound is an oil and won't crystallize. What can I do?

A4: If your compound is an oil, it may contain impurities that are depressing its melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, consider converting it to a salt (e.g., hydrochloride or sulfate salt) by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The pure pyrazole can then be recovered by neutralization.

Q5: How can I remove colored impurities from my pyrazole sample?

A5: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. The charcoal adsorbs the colored molecules, and can then be removed by filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield. Recrystallization can also be effective, as colored impurities may remain in the mother liquor.

Troubleshooting Guides

Reversed-Phase Chromatography (RPC)
Problem Possible Cause Suggested Solution
Poor or no retention (compound elutes in the void volume) The compound is too polar for the stationary phase.- Increase the polarity of the mobile phase (increase the aqueous portion).- Use a more polar stationary phase (e.g., a polar-embedded or polar-endcapped C18 column).- For ionizable pyrazoles, add an ion-pairing reagent to the mobile phase to increase hydrophobicity.[3]- Switch to HILIC.
Peak tailing - Secondary interactions with residual silanols on the silica backbone.- The mobile phase pH is close to the pKa of the pyrazole, causing it to be partially ionized.- Use a high-purity, end-capped column.- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. For basic pyrazoles, a higher pH mobile phase can improve peak shape.[4]- Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase.
Poor resolution between closely eluting peaks The selectivity of the system is insufficient.- Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice versa).- Adjust the mobile phase pH.- Change the stationary phase to one with a different chemistry (e.g., from C18 to a phenyl-hexyl column).
Hydrophilic Interaction Liquid Chromatography (HILIC)
Problem Possible Cause Suggested Solution
Poor peak shape (fronting or tailing) - Mismatch between the injection solvent and the mobile phase.- The injection volume is too large.- The injection solvent should be as close as possible in composition to the initial mobile phase (high organic content). If the sample is dissolved in a highly aqueous solution, dilute it with an organic solvent like acetonitrile before injection.- Reduce the injection volume.
Irreproducible retention times - The column is not properly equilibrated between injections.- The water layer on the stationary phase is not stable.- Ensure a sufficient equilibration time between gradient runs (at least 10 column volumes is recommended).- Maintain a minimum of 3% water in the mobile phase to ensure a stable hydrated layer on the stationary phase.
No retention The mobile phase is too polar (too much water).- Increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention.
Recrystallization
Problem Possible Cause Suggested Solution
No crystals form upon cooling - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Reduce the amount of solvent used to dissolve the compound.- Try adding a less polar anti-solvent to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Oiling out (product separates as a liquid) - The cooling rate is too fast.- The solvent is not ideal.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different solvent or a mixed solvent system.
Low recovery - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use a minimal amount of hot solvent for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: pKa Values of Selected Pyrazole Compounds
CompoundStructurepKaReference(s)
Pyrazole1H-pyrazole2.5[5]
3-Methyl-1H-pyrazole~2.5-3.0 (estimated)
4-Nitro-1H-pyrazole~1.0 (estimated)
Pyrazole N-heterocyclic olefins (NHOs)Varies14.8 - 25.2[6]
Table 2: Solubility of 1H-Pyrazole
SolventSolubilityCommentsReference(s)
WaterLimitedSolubility decreases as the non-polar character of pyrazole derivatives increases.[7]
EthanolSolubleGood solvent for many pyrazole compounds.[7]
MethanolSolubleGood solvent for many pyrazole compounds.[7]
AcetoneSolubleEffective for compounds of intermediate polarity.[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of a Moderately Polar Pyrazole Derivative

This protocol is a general guideline and should be optimized for the specific compound.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation: Dissolve the crude pyrazole compound in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (return to initial conditions)

      • 35-45 min: 5% B (equilibration)

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peak. Analyze the purity of the collected fractions by analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HILIC Purification of a Highly Polar Pyrazole Derivative

This protocol is a general guideline and should be optimized for the specific compound.

  • Column Selection: Use a HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica; 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.

  • Sample Preparation: Dissolve the crude pyrazole compound in the initial mobile phase (Mobile Phase A). Ensure the sample is fully dissolved. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 2-10 µL.

    • Detection: UV at a suitable wavelength or Mass Spectrometry (MS).

    • Gradient:

      • 0-5 min: 0% B (100% A)

      • 5-25 min: 0% to 100% B (linear gradient)

      • 25-30 min: 100% B

      • 30-35 min: 100% to 0% B (return to initial conditions)

      • 35-50 min: 0% B (equilibration - crucial for reproducibility )

  • Fraction Collection and Analysis: Collect fractions of the target compound. Assess purity using an appropriate analytical method.

  • Product Isolation: Combine the pure fractions and remove the solvents via lyophilization or evaporation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_purification Purification & Analysis Crude Crude Polar Pyrazole Compound Solubility Solubility Test (RPC & HILIC Solvents) Crude->Solubility RPC Reversed-Phase Chromatography (RPC) Solubility->RPC HILIC Hydrophilic Interaction Chromatography (HILIC) Solubility->HILIC Recrystallization Recrystallization Screening Solubility->Recrystallization Opt_RPC Optimize RPC (Gradient, pH) RPC->Opt_RPC Opt_HILIC Optimize HILIC (Gradient, Buffer) HILIC->Opt_HILIC Opt_Recryst Optimize Recrystallization (Solvent System) Recrystallization->Opt_Recryst Purify Scale-up Purification Opt_RPC->Purify Opt_HILIC->Purify Opt_Recryst->Purify Analyze Purity Analysis (HPLC, NMR, MS) Purify->Analyze Pure_Product Pure Polar Pyrazole Compound Analyze->Pure_Product >95% Purity

Caption: A typical experimental workflow for the purification of polar pyrazole compounds.

Troubleshooting_Logic cluster_rpc Reversed-Phase Chromatography (RPC) cluster_recryst Recrystallization Start Start: Impure Polar Pyrazole Compound Method Purification Method? Start->Method RPC RPC Method->RPC Chromatography Recrystallization Recrystallization Method->Recrystallization Crystallization RPC_Problem RPC Issue? RPC->RPC_Problem Recryst_Problem Recrystallization Issue? Recrystallization->Recryst_Problem No_Retention No_Retention RPC_Problem->No_Retention No Retention Peak_Tailing Peak_Tailing RPC_Problem->Peak_Tailing Peak Tailing Switch_HILIC Switch_HILIC No_Retention->Switch_HILIC Switch to HILIC Adjust_pH Adjust_pH Peak_Tailing->Adjust_pH Adjust Mobile Phase pH No_Crystals No_Crystals Recryst_Problem->No_Crystals No Crystals Oiling_Out Oiling_Out Recryst_Problem->Oiling_Out Oiling Out Change_Solvent Change_Solvent No_Crystals->Change_Solvent Change Solvent/Anti-solvent Slow_Cooling Slow_Cooling Oiling_Out->Slow_Cooling Slower Cooling

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Improving Regioselectivity in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyrazole N-alkylation so challenging?

The primary challenge stems from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] Tautomerization of the N-H proton between the two nitrogens results in both atoms being potential nucleophiles.[3] Consequently, the alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[2][3][4]

Q2: What are the key factors that control N1 vs. N2 alkylation?

The regiochemical outcome is a delicate balance of several interconnected factors. Understanding and manipulating these factors is crucial for directing the alkylation to the desired nitrogen atom.[1][5]

  • Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][6] The bulkiness of both the substituents on the pyrazole ring (at C3 and C5) and the alkylating agent itself dictates the outcome.[2][6]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2]

  • Reaction Conditions: The choice of base, solvent, temperature, and the presence of a cation can dramatically influence or even switch the regioselectivity.[2][4][5]

  • Alkylating Agent: The structure of the electrophile is critical. Beyond simple alkyl halides, specialized reagents have been developed to achieve high selectivity.[2][6] In some cases, the alkylating agent can form hydrogen bonds in the transition state, reversing the expected selectivity.[7]

  • Protecting Groups: Introducing a protecting group can completely control the regioselectivity, allowing for functionalization at one nitrogen, followed by removal of the group.[8]

Troubleshooting Guide

Problem: My reaction produces a mixture of N1 and N2 isomers with poor selectivity.

This is the most common issue in pyrazole N-alkylation. Here are steps to troubleshoot and optimize your reaction for the desired isomer.

Step 1: Analyze the Existing Reaction Conditions

Review your current protocol. The choice of base and solvent is the first and most impactful parameter to adjust.

Step 2: Implement a Strategy Based on the Desired Isomer

Strategy A: To Favor the N1-Alkylated Isomer

The N1 position is generally less sterically hindered. Therefore, strategies to enhance N1 selectivity often involve maximizing steric differentiation.

  • Modify Reaction Conditions:

    • Use a strong, non-coordinating base with a small counter-ion, such as Sodium Hydride (NaH), in a polar aprotic solvent like THF or DMF.[2][9] This combination often favors N1 alkylation.

    • Potassium carbonate (K2CO3) in DMSO is another reported system favoring N1 products.[2]

  • Use a Bulky Alkylating Agent: A sterically demanding electrophile will be more sensitive to the steric environment of the pyrazole, preferentially reacting at the more accessible N1 position.[2][6]

  • Catalyst-Free Michael Addition: For applicable substrates, a catalyst-free Michael reaction can provide excellent N1 selectivity (>99.9:1).[10][11]

Strategy B: To Favor the N2-Alkylated Isomer

Directing alkylation to the more sterically hindered N2 position is often more challenging and may require more specialized conditions.

  • Change the Base/Solvent System: The choice of base and cation can significantly alter the site of alkylation.[4][5] Experiment with different base/solvent combinations, such as those involving larger, more coordinating cations.

  • Utilize Directing Groups: A substituent on the pyrazole ring can direct the alkylation. For instance, modifying a C3-acetyl group to a hydrazone has been shown to switch selectivity and favor the formation of the adjacent N2-alkylated product (in that specific tautomer representation).[1]

  • Employ Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, has been reported to direct alkylation toward the N2 position.[2]

Strategy C: When Modifying Conditions Fails (The Protecting Group Approach)

If adjusting conditions does not provide sufficient selectivity, a protecting group strategy offers a robust, albeit longer, route.

  • Protect: Protect the pyrazole NH. The tetrahydropyranyl (THP) and [2-(trimethylsilyl)ethoxy]methyl (SEM) groups are commonly used.[8][12]

  • Functionalize: Perform a regioselective functionalization (e.g., lithiation followed by alkylation) at a specific carbon position.

  • Transpose/Switch (if necessary): For some protecting groups like SEM, a "SEM switch" can be performed to transpose the protecting group from one nitrogen to the other, effectively unmasking the other side of the pyrazole for subsequent reactions.[8]

  • N-Alkylate & Deprotect: The now-protected pyrazole can often be N-alkylated with high regioselectivity, followed by removal of the protecting group to yield the desired product.[8]

Data Presentation: Regioselectivity Under Various Conditions

The following tables summarize quantitative data from the literature to guide your experimental design.

Table 1: Effect of Pyrazole Substituents on Regioselectivity

Pyrazole SubstrateAlkylating AgentBase / SolventTemp.N1:N2 RatioYieldReference
3-acetyl-5-CF3-pyrazoleEthyl iodoacetateK2CO3 / MeCNReflux~1:1-[1]
3-(acetohydrazide)-5-CF3-pyrazoleEthyl iodoacetateK2CO3 / MeCNRefluxN2 only-[1]
3-methyl-5-phenyl-pyrazolePhenethyl trichloroacetimidateCSA / 1,2-DCEReflux2.5 : 156% (total)[6]

Note: In this context, the N1 product is where alkylation occurs on the nitrogen adjacent to the phenyl group, and N2 is adjacent to the methyl group, reflecting steric control.

Table 2: Specialized Methods for High Regioselectivity

MethodPyrazole SubstrateAlkylating AgentKey Reagents/CatalystN1:N2 RatioYieldReference
Enzymatic Alkylation4-nitro-1H-pyrazoleIodomethaneEngineered Methyltransferase>99 : 1 (N1)99%[3]
Enzymatic Alkylation4-nitro-1H-pyrazoleIodoethaneEngineered Ethyltransferase1 : >99 (N2)99%[3]
Michael Addition3,5-bis(CF3)-pyrazoleEthyl acrylateNone (catalyst-free)>99.9 : 0.1>90%[10][11]

Key Experimental Protocols

Protocol 1: General N1-Alkylation using Sodium Hydride

This protocol is adapted for the selective N1-alkylation of pyrazoles where steric factors are the primary driver.[9]

Materials:

  • Substituted 1H-pyrazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (1.1 eq)

  • Saturated aqueous NH₄Cl, Ethyl acetate (EtOAc), Brine

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add NaH to a flame-dried flask containing anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the pyrazole in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acid-Catalyzed Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations and is governed by steric effects, typically favoring the less-hindered nitrogen.[6][13]

Materials:

  • Substituted 1H-pyrazole (1.0 eq)

  • Alkyl trichloroacetimidate (1.1 eq)

  • Camphorsulfonic acid (CSA) (0.2 eq)

  • Anhydrous 1,2-Dichloroethane (1,2-DCE)

Procedure:

  • To a flask containing the pyrazole and the alkyl trichloroacetimidate, add anhydrous 1,2-DCE.

  • Add the camphorsulfonic acid catalyst to the mixture.

  • Heat the reaction mixture to reflux (approx. 84 °C).

  • Stir for 4-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to isolate the N-alkylated pyrazole regioisomers.

Visualizations

G Factors Influencing Pyrazole N-Alkylation Regioselectivity Pyrazole Unsymmetrical Pyrazole Steric Steric Hindrance Pyrazole->Steric Electronic Electronic Effects Pyrazole->Electronic AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Steric Conditions Reaction Conditions Base Base / Cation Conditions->Base Solvent Solvent Conditions->Solvent Catalyst Catalyst Conditions->Catalyst N1_Product N1-Alkylated (Less Hindered) Steric->N1_Product  Dominant  Factor Electronic->N1_Product N2_Product N2-Alkylated (More Hindered) Electronic->N2_Product Base->N1_Product Base->N2_Product Solvent->N1_Product Solvent->N2_Product Catalyst->N2_Product e.g., Lewis Acid

Caption: Key factors controlling the regiochemical outcome of N-alkylation.

G General Experimental Workflow for N-Alkylation cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Setup Prepare Dry Glassware under Inert Atmosphere AddReagents Add Pyrazole, Solvent, and Base (if applicable) Setup->AddReagents Deprotonation Stir for Deprotonation (e.g., 0°C, 30 min) AddReagents->Deprotonation AddElectrophile Add Alkylating Agent (dropwise) Deprotonation->AddElectrophile React Stir at RT or Reflux (Monitor by TLC) AddElectrophile->React Quench Quench Reaction (e.g., with aq. NH4Cl) React->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Products (NMR, MS) Purify->Analysis Ratio Determine Regioisomeric Ratio Analysis->Ratio

Caption: A typical experimental workflow for pyrazole N-alkylation.

G Troubleshooting Poor Regioselectivity Start Reaction gives poor N1:N2 ratio Q1 What is the desired isomer? Start->Q1 N1_Path Target: N1 Isomer (Less Hindered) Q1->N1_Path  N1 N2_Path Target: N2 Isomer (More Hindered) Q1->N2_Path  N2 N1_Opt1 Strategy 1: Modify Conditions - Use NaH in DMF/THF - Use K2CO3 in DMSO N1_Path->N1_Opt1 N1_Opt2 Strategy 2: Increase Steric Bulk of Alkylating Agent N1_Path->N1_Opt2 N2_Opt1 Strategy 1: Screen Bases/Solvents (e.g., different metal cations) N2_Path->N2_Opt1 N2_Opt2 Strategy 2: Use Directing Groups or Catalysis (e.g., Lewis Acid) N2_Path->N2_Opt2 Protect If selectivity is still poor: Use Protecting Group Strategy N1_Opt1->Protect N1_Opt2->Protect N2_Opt1->Protect N2_Opt2->Protect

Caption: A decision tree for troubleshooting and improving regioselectivity.

References

Technical Support Center: Stability of Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with pyrazole compounds in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrazole compound is showing signs of degradation in solution. What are the common causes?

A1: Degradation of pyrazole compounds in solution is often indicated by changes in color, precipitation, or the appearance of new peaks in chromatographic analysis. The most common causes are:

  • Hydrolysis: Pyrazole derivatives containing hydrolyzable functional groups, such as esters or amides, are susceptible to degradation, particularly at non-neutral pH. For instance, certain pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly in basic conditions (pH 8).

  • Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, substituents on the ring or the molecule as a whole can be oxidized.[1][2] This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to other oxidizing agents. The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the degradation of pyrazole compounds. The rate and pathway of photodegradation are dependent on the specific chemical structure and the wavelength of light.

Q2: How can I identify the specific degradation pathway affecting my compound?

A2: A forced degradation study, also known as stress testing, is the most effective method to identify the primary degradation pathways. This involves subjecting your compound to accelerated degradation under various conditions. The results will help in developing a stability-indicating analytical method.

Q3: I suspect hydrolysis is occurring. How can I control it?

A3: To control hydrolysis, consider the following:

  • pH Optimization: Determine the pH at which your compound has maximum stability. For many pyrazoles, neutral or slightly acidic conditions are preferable. For example, the insecticide fipronil is stable at pH 5 and 7 but degrades in alkaline conditions.[3]

  • Solvent Selection: In some cases, using aprotic solvents can slow down hydrolysis.

  • Structural Modification: If you are in the drug design phase, consider replacing hydrolytically labile groups (like esters) with more stable alternatives (like amides or ethers).

Q4: My solution is turning yellow. What could be the cause?

A4: A yellow discoloration often suggests oxidative degradation or photodegradation. To troubleshoot this:

  • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions to remove dissolved oxygen.

  • Use Antioxidants: In some formulations, the addition of a suitable antioxidant can prevent oxidative degradation.

Q5: I am observing unexpected peaks in my HPLC analysis. How do I proceed?

A5: The appearance of new peaks is a strong indicator of degradation. To address this:

  • Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help you to confirm if the new peaks correspond to degradants.

  • LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to identify the mass of the degradation products. This information is crucial for elucidating their structures.

Quantitative Data on Pyrazole Stability

The stability of pyrazole compounds is highly dependent on their structure and the solution conditions. Below are tables summarizing some available quantitative data.

Table 1: Hydrolytic Stability of Fipronil in Aqueous Solution

pHTemperature (°C)Half-life (t½)
5.522 - 45Stable
7.022 - 45Stable
9.022770 hours
10.022114 hours
11.02211 hours
12.0222.4 hours

Data sourced from a study on the abiotic degradation of fipronil.[4]

Table 2: Photodegradation Half-life of Fipronil in Water

Light ConditionHalf-life (t½)
UV light4 - 12 hours
Sunlight (on soil surface)34 days

Data from the National Pesticide Information Center fact sheet on fipronil.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of a pyrazole compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 2 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate the parent pyrazole compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often a good starting point. The gradient can be optimized to achieve good separation of the parent compound and its degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of the pyrazole compound. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths.

    • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Identification of Degradation Products by LC-MS/MS

Objective: To identify the structure of unknown degradation products.

Methodology:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions: Use the stability-indicating HPLC method developed in Protocol 2.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended to ensure ionization of a wide range of compounds.

    • MS Scan: Perform a full scan to determine the molecular weights of the degradation products.

    • MS/MS Fragmentation: Perform fragmentation of the parent ions of the degradation products to obtain structural information.

  • Structure Elucidation: Propose the structures of the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizing Degradation Pathways and Workflows

Troubleshooting Workflow for Pyrazole Instability

G A Observation of Instability (e.g., color change, new HPLC peaks) B Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) A->B C Analyze Samples by Stability-Indicating HPLC B->C D Identify Degradation Pathway(s) C->D E Hydrolysis D->E Acid/Base Labile F Oxidation D->F Peroxide/Air Sensitive G Photodegradation D->G Light Sensitive H Optimize Solution Conditions (pH, Solvent, Protect from Light) E->H F->H G->H I Consider Structural Modification (e.g., replace labile groups) H->I

Caption: A logical workflow for troubleshooting stability issues with pyrazole compounds.

General Degradation Pathways of Pyrazole Compounds

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A Pyrazole Ester B Carboxylic Acid + Alcohol A->B H+ or OH- C Pyrazole Derivative D N-Oxide or Hydroxylated Product C->D [O] E Substituted Pyrazole F Ring Cleavage or Rearrangement Products E->F hν (UV/Vis)

Caption: Common degradation pathways for pyrazole derivatives in solution.

Degradation Pathway of Fipronil

G Fipronil Fipronil Sulfide Fipronil Sulfide Fipronil->Sulfide Reduction Sulfone Fipronil Sulfone Fipronil->Sulfone Oxidation Desulfinyl Fipronil Desulfinyl Fipronil->Desulfinyl Photolysis Amide Fipronil Amide Fipronil->Amide Hydrolysis

Caption: Major degradation pathways of the insecticide fipronil in the environment.[5][6][7]

Metabolic Pathway of Sildenafil

G Sildenafil Sildenafil N_Desmethyl N-desmethyl sildenafil (Active Metabolite) Sildenafil->N_Desmethyl CYP3A4 (major) CYP2C9 (minor) Further_Metabolism Further Metabolites N_Desmethyl->Further_Metabolism

Caption: Primary metabolic pathway of sildenafil in the liver.

References

Byproduct formation in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on byproduct formation.

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve common issues encountered during the synthesis of substituted pyrazoles.

Issue 1: Low Yield of the Desired Pyrazole Product

Low yields are a common challenge in pyrazole synthesis, often attributed to incomplete reactions, the formation of side products, or suboptimal reaction conditions.[1][2]

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.[3]

  • The formation of multiple unexpected spots on the TLC plate.

  • Difficulty in isolating the desired product from the crude reaction mixture.

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Reaction Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration.[2][4] Increasing the reaction temperature or employing microwave-assisted synthesis can often improve yields and reduce reaction times.[2]
Purity of Starting Materials Ensure High Purity of Reactants: Impurities in 1,3-dicarbonyl compounds or hydrazines can lead to unwanted side reactions and lower yields.[3][5] Hydrazine derivatives can degrade over time; using freshly purified or newly opened reagents is advisable.[5]
Suboptimal Catalyst Evaluate Catalyst Choice and Amount: For Knorr synthesis, a catalytic amount of a protic acid like glacial acetic acid is often used.[6] In some cases, a mild base such as sodium acetate may be beneficial, especially when using hydrazine salts.[5]
Incorrect Stoichiometry Adjust Reactant Ratios: A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[5]
pH Control Maintain Optimal pH: The reaction can be pH-sensitive. While acid catalysis is common, highly acidic conditions can reduce the nucleophilicity of hydrazine. A small amount of a weak acid is typically optimal.[1]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions (Temp, Time) check_purity->check_conditions Pure end_bad Issue Persists check_purity->end_bad Impure check_stoichiometry Verify Reactant Stoichiometry check_conditions->check_stoichiometry Optimized check_conditions->end_bad Suboptimal check_catalyst Optimize Catalyst (Acid/Base) check_stoichiometry->check_catalyst Correct check_stoichiometry->end_bad Incorrect analyze_byproducts Analyze Crude Mixture for Byproducts (TLC, LC-MS) check_catalyst->analyze_byproducts Optimized check_catalyst->end_bad Suboptimal purification Review Purification Technique analyze_byproducts->purification Byproducts Identified analyze_byproducts->end_bad No Obvious Byproducts end_good Yield Improved purification->end_good Optimized purification->end_bad Loss During Purification

A logical workflow for troubleshooting low pyrazole synthesis yields.
Issue 2: Formation of Regioisomers

The formation of a mixture of regioisomers is the most prevalent side reaction when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][3] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[3]

Symptoms:

  • Isolation of a mixture of products with very similar properties, making separation by chromatography challenging.

  • ¹H and ¹³C NMR spectra of the product show two sets of signals for the pyrazole core and its substituents.

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Non-selective Reaction Conditions Solvent Selection: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[7]
Steric and Electronic Effects Choice of Reactants: The steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine affect which carbonyl is preferentially attacked.[5] A bulkier substituent on the hydrazine can sterically hinder attack at the more sterically accessible carbonyl.[5]
pH of the Reaction Medium Control of pH: The regioselectivity can be pH-dependent. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[5]

Data on Solvent Effects on Regioselectivity

The following table summarizes the effect of different solvents on the regioselective synthesis of pyrazoles from 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

EntrySolventRegioisomer Ratio (Desired:Undesired)Total Yield (%)
1Ethanol (EtOH)85:1580
22,2,2-Trifluoroethanol (TFE)97:385
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:190

Data adapted from a study on fluorinated tebufenpyrad analogs.

Logical Workflow for Troubleshooting Regioisomer Formation

regioisomer_workflow start Regioisomer Mixture Observed change_solvent Modify Solvent (e.g., TFE, HFIP) start->change_solvent modify_hydrazine Alter Hydrazine Substituent (Steric Hindrance) start->modify_hydrazine modify_dicarbonyl Alter Dicarbonyl Substituent (Electronic Effects) start->modify_dicarbonyl adjust_ph Adjust Reaction pH (Acidic vs. Basic) start->adjust_ph analyze_product Analyze Regioisomeric Ratio (NMR, GC-MS) change_solvent->analyze_product Experiment 1 modify_hydrazine->analyze_product Experiment 2 modify_dicarbonyl->analyze_product Experiment 3 adjust_ph->analyze_product Experiment 4 end_good Improved Selectivity analyze_product->end_good Ratio Improved end_bad Selectivity Unchanged analyze_product->end_bad Ratio Unchanged

A logical workflow for troubleshooting the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in substituted pyrazole synthesis besides regioisomers?

A1: Besides regioisomers, other common byproducts include:

  • Uncyclized Hydrazone Intermediates: The reaction may stall after the initial condensation, especially if the subsequent cyclization is slow.[1]

  • Colored Impurities: The reaction mixture turning yellow or red can be due to the decomposition of the hydrazine starting material or oxidation of intermediates.[3][5]

  • Pyrazoline Intermediates: When using α,β-unsaturated ketones or aldehydes, the initial product is often a non-aromatic pyrazoline, which requires a subsequent oxidation step to form the pyrazole.[1]

  • Biaryl Formation: In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material can lead to biaryl byproducts.[3]

Q2: How can I distinguish between the different pyrazole regioisomers?

A2: A combination of spectroscopic techniques is crucial for differentiating between regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹H and ¹³C NMR: Will show distinct chemical shifts for the protons and carbons on the pyrazole ring and its substituents.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[3]

Typical ¹H NMR Chemical Shifts for Protons on the Pyrazole Ring:

ProtonTypical Chemical Shift (ppm)
H-37.5 - 8.0
H-46.2 - 6.6
H-57.5 - 8.0

Note: Chemical shifts can vary significantly depending on the substituents on the pyrazole ring.[3]

Q3: My reaction mixture has turned dark, and purification is difficult. What could be the cause?

A3: Discoloration is often due to the decomposition of the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This can be exacerbated by acidic conditions promoting the formation of colored byproducts.[5] To mitigate this, consider adding a mild base like sodium acetate to neutralize the acid.[5] Purification of the crude product through a plug of silica gel before column chromatography can help remove some of these colored impurities.[5]

Q4: Can incomplete cyclization be an issue, and how can I address it?

A4: Yes, the reaction can sometimes stop at the hydrazone intermediate. This is more likely if the hydrazine is deactivated by electron-withdrawing groups. To address this, you can try more forcing reaction conditions, such as higher temperatures or longer reaction times, while monitoring the reaction by TLC to avoid decomposition.[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or TFE for improved regioselectivity)

  • Catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the catalyst to the solution.

  • Add the hydrazine derivative dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Reaction Pathway for Knorr Pyrazole Synthesis

knorr_synthesis reactant1 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate reactant1->intermediate reactant2 Hydrazine Derivative reactant2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Forms dehydration Dehydration (-H₂O) cyclization->dehydration Leads to product Substituted Pyrazole dehydration->product

General reaction pathway for the Knorr synthesis of pyrazoles.
Protocol 2: Regioselective Synthesis of a Pyrazole using a Fluorinated Solvent

This protocol is adapted for improved regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[3]

References

Technical Support Center: Synthesis and Purification of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrazole amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in pyrazole amine synthesis?

A1: Common impurities can be broadly categorized as:

  • Regioisomers: In syntheses involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (e.g., Knorr pyrazole synthesis), the formation of two different regioisomers is a frequent issue.[1][2][3] The ratio of these isomers can be influenced by reaction conditions such as pH, solvent, and the steric and electronic properties of the substituents.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds, hydrazines, or primary amines in the crude product.

  • Side-Reaction Products: Depending on the specific synthetic route, various byproducts can form. For instance, in the Knorr synthesis, self-condensation of the dicarbonyl compound or side reactions involving the hydrazine can occur.[4][5] In some cases, bis-acylated products have been observed as minor impurities.

  • Solvent and Reagent Residues: Residual solvents from the reaction or work-up, as well as leftover reagents, are common impurities that need to be removed.

  • Colored Impurities: The reaction mixture can often develop a yellow or red color, indicating the formation of colored byproducts, which may arise from the hydrazine starting material.

Q2: Which purification technique is most suitable for my pyrazole amine?

A2: The choice of purification method depends on the physical state of your compound (solid or liquid) and the nature of the impurities.

  • Recrystallization is highly effective for solid pyrazole amines to remove small amounts of impurities.[6][7]

  • Column Chromatography is the most versatile method for separating mixtures, especially for removing closely related impurities like regioisomers.[2][8]

  • Acid-Base Extraction is a powerful technique for removing acidic or basic impurities from your pyrazole amine product.[6][9][10]

  • Distillation can be used for the purification of liquid pyrazole amines.

Q3: My pyrazole amine is a solid, but it won't crystallize. What should I do?

A3: If your solid pyrazole amine fails to crystallize, you can try the following troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[7]

  • Add a Seed Crystal: If you have a small amount of the pure product, adding a tiny crystal to the supersaturated solution can initiate crystallization.[7]

  • Concentrate the Solution: You may have too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Change the Solvent System: The solvent you are using may not be ideal. Experiment with different single solvents or mixed solvent systems. A good technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity appears, then allow it to cool slowly.[6][7]

Q4: How can I remove colored impurities from my pyrazole amine product?

A4: Colored impurities can often be removed by treating the solution of your crude product with activated charcoal.[7] Add a small amount of charcoal to the hot solution before filtration. The charcoal will adsorb the colored molecules. However, be aware that charcoal can also adsorb some of your desired product, which may reduce the overall yield.[7]

Troubleshooting Guides

Issue 1: Presence of Regioisomers in the Product Mixture

Symptoms:

  • NMR spectra show two sets of signals for the pyrazole core.

  • TLC analysis reveals two closely running spots.

Solutions:

MethodDescriptionProtocol
Column Chromatography This is the most effective method for separating regioisomers.See Experimental Protocol 2. The key is to find a solvent system with optimal polarity to achieve good separation on a silica gel column.[2] For basic pyrazoles, deactivating the silica gel with triethylamine or using neutral alumina can prevent tailing and improve separation.[6]
Fractional Recrystallization This method can be effective if the regioisomers have significantly different solubilities in a particular solvent. It involves a series of recrystallization steps to enrich one isomer.[7]See Experimental Protocol 1. This is often a trial-and-error process requiring experimentation with different solvents.
Issue 2: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected amount of purified solid is recovered.

Solutions:

CauseTroubleshooting Step
Too much solvent used Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[7]
Incomplete precipitation Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation, as long as the impurities remain in solution.[7]
Inappropriate solvent choice The ideal solvent should have high solubility for your compound when hot and low solubility when cold.[7] Experiment with different solvents or mixed solvent systems.
Issue 3: Product "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming solid crystals, the product separates as an oil upon cooling.

Solutions:

CauseTroubleshooting Step
Solution is too concentrated Reheat the mixture and add a small amount of additional hot solvent to reduce the concentration.[7]
Cooling is too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes favor oil formation over crystallization.[7]
Melting point of the solid is below the boiling point of the solvent Choose a solvent with a lower boiling point.

Data Presentation

Table 1: Comparison of Purification Methods for Pyrazole Amines (Illustrative Data)

Purification MethodTypical Purity AchievedTypical Yield RangeAdvantagesDisadvantages
Recrystallization>98%50-90%Simple, cost-effective, good for removing minor impurities.Can have lower yields, not effective for separating regioisomers with similar solubility.
Column Chromatography>99%40-80%Highly effective for separating complex mixtures and regioisomers.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Acid-Base ExtractionVariable (used for pre-purification)>90% (for the extraction step)Excellent for removing acidic or basic impurities.Not a standalone method for purifying the main product from neutral impurities.

Note: The data in this table is illustrative and will vary depending on the specific pyrazole amine and the nature of the impurities.

Experimental Protocols

Experimental Protocol 1: Recrystallization of a Solid Pyrazole Amine

Objective: To purify a solid pyrazole amine by removing soluble impurities.

Materials:

  • Crude pyrazole amine

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water)[6][11]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude pyrazole amine in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals on the filter paper or in a desiccator.

Experimental Protocol 2: Column Chromatography for Separation of Pyrazole Amine Regioisomers

Objective: To separate a mixture of pyrazole amine regioisomers using silica gel chromatography.

Materials:

  • Crude mixture of pyrazole amine regioisomers

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)[12]

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent composition that provides good separation of the regioisomers (aim for a difference in Rf values of at least 0.2).

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude pyrazole amine mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain each of the purified regioisomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.

Experimental Protocol 3: Acid-Base Extraction to Remove Acidic and Basic Impurities

Objective: To remove acidic and basic impurities from a crude pyrazole amine product.

Materials:

  • Crude pyrazole amine dissolved in an organic solvent (e.g., diethyl ether or dichloromethane)

  • 1 M HCl solution

  • 1 M NaOH solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude pyrazole amine in a suitable organic solvent.

  • Removal of Basic Impurities: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. This will protonate basic impurities, making them soluble in the aqueous layer. Drain the aqueous layer. Repeat the wash with 1 M HCl.[10]

  • Removal of Acidic Impurities: Wash the organic layer with 1 M NaOH. This will deprotonate acidic impurities, making them soluble in the aqueous layer. Drain the aqueous layer. Repeat the wash with 1 M NaOH.[13]

  • Neutralization and Drying: Wash the organic layer with brine to remove residual water.[9] Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the organic solvent by rotary evaporation to obtain the purified pyrazole amine.

Visualizations

Experimental_Workflow_Recrystallization start Crude Pyrazole Amine dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool impurities1 Insoluble Impurities hot_filter->impurities1 ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash impurities2 Soluble Impurities in Mother Liquor filter->impurities2 dry Dry Crystals wash->dry end Purified Pyrazole Amine dry->end

Caption: Workflow for the purification of a solid pyrazole amine via recrystallization.

Experimental_Workflow_Column_Chromatography start Crude Pyrazole Amine (with Regioisomers) tlc TLC to Determine Optimal Eluent start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent end1 Purified Regioisomer 1 remove_solvent->end1 end2 Purified Regioisomer 2 remove_solvent->end2

Caption: Workflow for the separation of pyrazole amine regioisomers by column chromatography.

Logical_Relationship_Acid_Base_Extraction start Crude Pyrazole Amine in Organic Solvent (with Acidic & Basic Impurities) wash_acid Wash with Aqueous Acid (e.g., HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Pyrazole Amine + Acidic Impurities separate1->organic1 aqueous1 Aqueous Layer: Protonated Basic Impurities separate1->aqueous1 wash_base Wash with Aqueous Base (e.g., NaOH) organic1->wash_base separate2 Separate Layers wash_base->separate2 organic2 Organic Layer: Purified Pyrazole Amine separate2->organic2 aqueous2 Aqueous Layer: Deprotonated Acidic Impurities separate2->aqueous2 dry Dry Organic Layer organic2->dry isolate Isolate Product dry->isolate end Purified Pyrazole Amine isolate->end

Caption: Logical workflow for the removal of acidic and basic impurities using acid-base extraction.

References

Optimizing temperature and solvent for pyrazole condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of temperature and solvent in pyrazole condensation reactions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole condensation reaction is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields are a frequent issue in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. For thermally sensitive compounds, a moderate increase in temperature can be beneficial. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1][2]

  • Suboptimal Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.

    • Troubleshooting:

      • If reactants are not fully dissolved, select a solvent in which all starting materials are soluble at the reaction temperature.

      • Commonly used solvents include ethanol, acetic acid, and dimethylformamide (DMF).[3][4] For certain reactions, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity and yield.[5]

  • Catalyst Issues: The choice and amount of catalyst can be critical.

    • Troubleshooting:

      • For Knorr and similar syntheses, a catalytic amount of a protic acid (e.g., glacial acetic acid) is often used.[6][7]

      • In some cases, exploring alternative catalysts like nano-ZnO or Lewis acids may improve yields.[8]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.

    • Troubleshooting:

      • Adjusting the stoichiometry of reactants can sometimes minimize side reactions. For instance, using a slight excess of the hydrazine component may be beneficial.[9]

      • Lowering the reaction temperature might reduce the rate of side reactions more than the desired reaction.

Q2: I am observing the formation of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack can occur at two different carbonyl carbons, leading to a mixture of products.[6]

  • Solvent Effects: The choice of solvent can significantly influence regioselectivity.

    • Recommendation: Studies have shown that fluorinated alcohols such as TFE and HFIP can dramatically improve the regioselectivity in favor of a specific isomer.[5] Acetic acid and DMSO have also been reported to enhance selectivity in certain reactions.[8]

  • Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role.

    • Consideration: A bulky substituent on the hydrazine or the dicarbonyl compound may sterically hinder the attack at the nearest carbonyl group, thus favoring the formation of one regioisomer over the other.

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups.[6]

    • Recommendation: Careful control of the amount of acid catalyst can sometimes steer the reaction towards the desired regioisomer.

Q3: Are there more environmentally friendly or efficient methods for pyrazole synthesis?

A3: Yes, "green chemistry" approaches to pyrazole synthesis are gaining prominence. These methods aim to reduce waste, energy consumption, and the use of hazardous materials.

  • Solvent-Free Reactions: Performing the reaction without a solvent can simplify purification and reduce environmental impact. These reactions are often conducted by heating the neat mixture of reactants.[10][11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reactions.[2][13][14][15]

  • Deep Eutectic Solvents (DESs): These are sustainable alternatives to traditional volatile organic solvents and can act as both the solvent and catalyst, often being recyclable.[16]

Troubleshooting Guides

Low Reaction Yield

A common problem in pyrazole synthesis is a lower than expected yield. The following logical workflow can help diagnose and solve the issue.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature/ Use Microwave Incomplete->Increase_Temp Optimize_Solvent Optimize Solvent for Solubility Incomplete->Optimize_Solvent Check_Side_Products Analyze for Side Products (NMR, MS) Complete->Check_Side_Products Solution Improved Yield Increase_Time->Solution Increase_Temp->Solution Optimize_Solvent->Solution Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Adjust_Stoichiometry Adjust Reactant Stoichiometry Side_Products_Present->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Side_Products_Present->Lower_Temp Optimize_Catalyst Optimize Catalyst (Type and Loading) No_Side_Products->Optimize_Catalyst Purification_Issue Investigate Purification Step (Loss of Product) No_Side_Products->Purification_Issue Adjust_Stoichiometry->Solution Lower_Temp->Solution Optimize_Catalyst->Solution Purification_Issue->Solution

Caption: Troubleshooting workflow for low reaction yield.

Regioisomer Formation

When unsymmetrical starting materials are used, the formation of two or more regioisomers can occur. The following diagram outlines a decision-making process to improve selectivity.

Regioisomer_Troubleshooting Start Regioisomer Mixture Observed Modify_Solvent Modify Solvent System Start->Modify_Solvent Adjust_Temp Adjust Reaction Temperature Start->Adjust_Temp Modify_Catalyst Modify Catalyst System Start->Modify_Catalyst Steric_Hindrance Evaluate Steric Hindrance of Reactants Start->Steric_Hindrance Fluorinated_Alcohols Use Fluorinated Alcohols (TFE, HFIP) Modify_Solvent->Fluorinated_Alcohols Aprotic_Polar Try Aprotic Polar Solvents (DMF, DMSO) Modify_Solvent->Aprotic_Polar Solution Improved Regioselectivity Fluorinated_Alcohols->Solution Aprotic_Polar->Solution Lower_Temp Lower Temperature to Favor Kinetic Product Adjust_Temp->Lower_Temp Higher_Temp Raise Temperature to Favor Thermodynamic Product Adjust_Temp->Higher_Temp Lower_Temp->Solution Higher_Temp->Solution pH_Control Fine-tune pH with Acid/Base Catalyst Modify_Catalyst->pH_Control pH_Control->Solution Steric_Hindrance->Solution

Caption: Decision tree for improving regioselectivity.

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity
Entry1,3-DicarbonylHydrazineSolventTemperature (°C)Time (h)Yield (%)Regioisomeric RatioReference
11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolReflux480~1:1[5]
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFEReflux48285:15[5]
31-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPReflux48597:3[5]
4Ethyl acetoacetatePhenylhydrazineEthanol1001~90N/A[7]
5AcetylacetoneHydrazine hydrateAcetic Acid1001HighN/A[6]
6DibenzoylmethaneHydrazine hydrateDMF80292N/A[4]
7Chalcone derivativePhenylhydrazineAcetic Acid120 (MW)0.1286N/A[14]
8Various aldehydes/ketonesHydrazine hydrateSolvent-Free65-70581-91N/A[17]

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol; DMF: Dimethylformamide; MW: Microwave irradiation.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
ReactionHeating MethodSolventTemperature (°C)TimeYield (%)Reference
Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazinesConventionalMethanolReflux4-8 h50-70[2]
Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazinesMicrowaveSolvent-Free100-2006-12 min75-95[2]
Knoevenagel/Diels-Alder of pyrazolone, aldehyde, and dienophileConventionalEthanolReflux24 h60-75[13]
Knoevenagel/Diels-Alder of pyrazolone, aldehyde, and dienophileMicrowaveSolvent-Free10010 min85-98[13]
Synthesis of quinolin-2(1H)-one-based pyrazolesConventionalAcetic Acid1205-8 h60-70[14]
Synthesis of quinolin-2(1H)-one-based pyrazolesMicrowaveAcetic Acid1207-10 min68-86[14]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative using conventional heating.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[3][6]

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If a hydrazine salt (e.g., hydrochloride) is used, add an equivalent of a base like triethylamine. A catalytic amount of glacial acetic acid can be added if not already used as the solvent.[3] The addition of hydrazine can be exothermic.[6]

  • Heating: Heat the reaction mixture to reflux (e.g., approximately 100°C in ethanol or acetic acid) with stirring for 1-4 hours.[6]

  • Monitoring: Monitor the progress of the reaction by TLC, checking for the consumption of the starting 1,3-dicarbonyl compound.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product crystallizes upon cooling, it can be isolated by filtration.[6]

    • If no solid forms, remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure pyrazole.[3]

Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis (Solvent-Free)

This protocol outlines a rapid and efficient synthesis of pyrazoles using microwave irradiation under solvent-free conditions.

  • Reaction Setup: In a microwave-safe reaction vial equipped with a small magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).[13]

  • Mixing: Briefly mix the reactants to ensure they are in close contact.

  • Microwave Irradiation: Seal the vial with an appropriate cap and place it in the microwave reactor.[18] Irradiate the mixture at a set temperature (e.g., 100-120°C) or power (e.g., 300-420 W) for 5-20 minutes.[13][14][15] Ensure proper stirring during the reaction.

  • Cooling: After irradiation, allow the vial to cool to room temperature before carefully opening it.

  • Isolation and Purification:

    • The crude product may be a solid that can be directly subjected to purification.

    • Alternatively, dissolve the reaction mixture in an organic solvent like ethyl acetate.

    • Purify the product by column chromatography on silica gel or recrystallization to obtain the pure pyrazole derivative.[13]

References

Technical Support Center: Regioselective Synthesis of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of unsymmetrical pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity and preventing the formation of unwanted regioisomers during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a significant concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2][3][4][5]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to conventional solvents like ethanol.[6]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1]

Q3: Beyond the classical Knorr synthesis, what alternative strategies can be employed to achieve high regioselectivity?

A3: Several alternative methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis:

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity, especially when similar substituents are present, by controlling the assembly of the pyrazole ring from different starting materials.[7]

  • [3+2] Cycloaddition Reactions: The use of sydnones and 2-alkynyl-1,3-dithianes in a base-mediated [3+2] cycloaddition provides a regioselective route to polysubstituted pyrazoles under mild conditions.[8]

  • Transition Metal-Free Three-Component Reactions: Reactions involving arylaldehydes, ethyl acrylate, and N-tosylhydrazones can lead to the divergent synthesis of 1,3,5-trisubstituted and 1,3-disubstituted pyrazoles with high regioselectivity by slightly modifying the reaction conditions.[9]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Possible Cause: The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are insufficient to direct the attack of the substituted hydrazine to a single position under the current reaction conditions.[2]

Troubleshooting Steps:

  • Modify the Solvent: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE). This has been demonstrated to dramatically improve regioselectivity in favor of one isomer.[6]

  • Adjust the pH: If using a substituted hydrazine salt, the reaction medium may be acidic. Consider adding a mild base to see if it influences the isomeric ratio. Conversely, if the reaction is run under neutral or basic conditions, the addition of a catalytic amount of acid could alter the nucleophilicity of the hydrazine nitrogens and improve selectivity.[1]

  • Vary the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to a higher ratio of one regioisomer.

  • Change the Hydrazine Reagent: If possible, using a hydrazine with a bulkier substituent may enhance steric hindrance and improve regioselectivity.

Issue 2: The major product of my reaction is the undesired regioisomer.

Possible Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

Troubleshooting Steps:

  • Reverse the Polarity of the 1,3-Dicarbonyl Synthons: Instead of a classical Knorr synthesis, consider a different synthetic approach that builds the pyrazole ring with the desired regiochemistry. For example, a [3+2] cycloaddition strategy might provide access to the desired isomer.[8]

  • Employ a Protecting Group Strategy: It may be possible to selectively protect one of the carbonyl groups of the 1,3-dicarbonyl compound, force the reaction to occur at the unprotected site, and then deprotect to obtain the desired pyrazole.

  • Investigate Alternative Synthetic Routes: Explore methods such as the synthesis from tosylhydrazones and alkynes, which offer different regiochemical control.[7]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Possible Cause: A reaction has yielded an inseparable or difficult-to-separate mixture of regioisomers.

Troubleshooting Steps:

  • Chromatographic Separation:

    • Thin Layer Chromatography (TLC): Begin by screening various solvent systems to find an eluent that provides the best possible separation between the two isomer spots.[1]

    • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are critical for separating closely related isomers.[10]

  • Crystallization: Attempt fractional crystallization from a variety of solvents. Regioisomers can sometimes have different solubilities, allowing for the selective crystallization of one isomer.

  • Derivatization: If the isomers are still inseparable, consider derivatizing the mixture. The resulting derivatives may have different physical properties that facilitate separation by chromatography or crystallization. After separation, the original functionality can be restored by removing the derivatizing group.

Quantitative Data

Table 1: Effect of Solvent on Regioisomer Ratio in the Reaction of 1,3-Diketones with Methylhydrazine.

Entry1,3-DiketoneSolventRegioisomer Ratio (A:B)Total Yield (%)
11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol1 : 1.395
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE>95 : 592
3Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol1 : 1.388
4Ethyl 4-(2-furyl)-2,4-dioxobutanoateTFE>95 : 585

Regioisomer A corresponds to the pyrazole with the substituent from the less hindered carbonyl at the 5-position, and Regioisomer B is the alternative. Data adapted from studies on the use of fluorinated alcohols in pyrazole synthesis.[6]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using 2,2,2-Trifluoroethanol (TFE)

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (2.0 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1][7]

Visualizations

G cluster_start Unsymmetrical Pyrazole Synthesis cluster_troubleshooting Troubleshooting Workflow cluster_solutions Solutions start Start with Unsymmetrical 1,3-Dicarbonyl & Hydrazine regio_issue Poor Regioselectivity? (e.g., 1:1 mixture) start->regio_issue undesired_isomer Major Isomer is Undesired? regio_issue->undesired_isomer No change_solvent Change Solvent to TFE regio_issue->change_solvent Yes adjust_ph Adjust pH change_temp Vary Temperature separation_issue Need to Separate Mixture? undesired_isomer->separation_issue No alt_route Alternative Synthetic Route ([3+2] cycloaddition, etc.) undesired_isomer->alt_route Yes chromatography Column Chromatography separation_issue->chromatography Yes crystallization Fractional Crystallization end_product Desired Pure Regioisomer separation_issue->end_product No change_solvent->end_product adjust_ph->end_product change_temp->end_product alt_route->end_product chromatography->end_product crystallization->end_product

Caption: Troubleshooting workflow for poor regioselectivity in unsymmetrical pyrazole synthesis.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 intermediate1 Intermediate A attack_c1->intermediate1 intermediate2 Intermediate B attack_c2->intermediate2 regioisomer1 Regioisomer A intermediate1->regioisomer1 Cyclization regioisomer2 Regioisomer B intermediate2->regioisomer2 Cyclization

Caption: Formation of regioisomers in the Knorr pyrazole synthesis.

References

Validation & Comparative

Pyrazole-Based Kinase Inhibitors: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of pyrazole-based kinase inhibitors, offering a comparative look at their efficacy and target pathways.

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, forming the backbone of numerous therapeutic agents due to its versatile structure and ability to target a wide array of kinases with high potency.[1][2] This guide provides a comparative analysis of prominent pyrazole-based kinase inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to aid researchers and drug development professionals in this dynamic field.

Performance Comparison of Pyrazole-Based Kinase Inhibitors

The efficacy of pyrazole-based kinase inhibitors is best illustrated through a direct comparison of their inhibitory activities against various kinase targets and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, offering a quantitative look at their potency.

Table 1: Inhibitory Activity against Specific Kinases
Compound/Drug NameTarget Kinase(s)IC50 (nM)Noteworthy Selectivity
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)First FDA-approved JAK inhibitor for myelofibrosis.[3]
Afuresertib (GSK2110183) Akt10.02 (Ki), 1.3 (IC50)Highly potent against all three Akt isoforms.[1][2]
Compound 1 Akt161Selective towards the Akt family.[1]
Compound 2 Akt11.3A rigid analogue of Afuresertib.[1]
SR-3576 JNK37>2800-fold selectivity over p38.[4]
SR-3737 JNK3, p3812 (JNK3), 3 (p38)Potent inhibitor of both JNK3 and p38.[4]
Compound 10 Bcr-Abl14.2Targets a key driver in chronic myeloid leukemia.[1]
Compound 6 Aurora A160Promising anti-proliferative agent.[1]
Compound 10e JAK2, JAK3, Aurora A, Aurora B166 (JAK2), 57 (JAK3), 939 (Aurora A), 583 (Aurora B)Multi-targeted inhibitor.[5]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
Compound/Drug NameCell LineCancer TypeIC50 (µM)
Afuresertib (GSK2110183) analogue (Compound 2) HCT116Colon Cancer0.95[1]
Compound 6 HCT116Colon Cancer0.39[1]
Compound 6 MCF7Breast Cancer0.46[1]
Compound 10 K562Leukemia0.27[1]
Compounds 6m, 6o, 6p A-549Lung Cancer6m: 0.86, 6p: 0.79 (compared to Erlotinib IC50 = 0.41)[5]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

A significant number of pyrazole-based inhibitors target the Janus kinase (JAK) family, which are critical components of the JAK-STAT signaling pathway.[3][6] This pathway transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[6][7] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.[3][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits Experimental_Workflow Start Start: Kinase Inhibitor Evaluation Biochem Biochemical Assay (In Vitro Kinase Activity) Start->Biochem CellBased Cell-Based Assays Start->CellBased Data Data Analysis: Determine IC50/GI50 Biochem->Data Prolif Cell Proliferation Assay CellBased->Prolif Western Western Blot for Target Phosphorylation CellBased->Western Prolif->Data Western->Data Conclusion Conclusion: Potency & Cellular Efficacy Data->Conclusion

References

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine vs other Aurora kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Aurora Kinase Inhibitors for Researchers and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2] This guide provides a comparative overview of several Aurora kinase inhibitors, with a focus on their biochemical potency, selectivity, and stage of clinical development. While this guide includes a variety of inhibitors, it is important to note that there is currently no publicly available scientific literature identifying 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine as an Aurora kinase inhibitor. Therefore, it is included in this comparison as a placeholder, and all data fields for this compound are marked as "Data Not Available."

Comparative Analysis of Aurora Kinase Inhibitors

The following tables summarize the biochemical potency and selectivity of selected Aurora kinase inhibitors against the three main isoforms: Aurora A, Aurora B, and Aurora C.

Table 1: Biochemical Potency (IC50/Ki in nM) of Aurora Kinase Inhibitors
InhibitorAurora AAurora BAurora CSelectivity
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alisertib (MLN8237) 1.2[3]396.5[4]-Aurora A selective
AMG 900 5[5]4[5]1[5]Pan-Aurora
Danusertib (PHA-739358) 13[5]79[5]61[5]Pan-Aurora
Tozasertib (VX-680) 0.6 (Ki)[5]18 (Ki)[6]4.6 (Ki)[6]Pan-Aurora
Barasertib (AZD1152-HQPA) -0.37[6]-Aurora B selective
MLN8054 4[3]>160[3]-Aurora A selective
AT9283 ~3[7]~3[7]-Pan-Aurora, multi-kinase
CYC116 8 (Ki)[5]9.2 (Ki)[5]-Pan-Aurora
SNS-314 9[5]31[5]3[5]Pan-Aurora

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant.

Table 2: Clinical Development Status of Aurora Kinase Inhibitors
InhibitorHighest Phase of Development
This compound Data Not Available
Alisertib (MLN8237) Phase 3[3]
AMG 900 Phase 1[5]
Danusertib (PHA-739358) Phase 2[5]
Tozasertib (VX-680) Phase 2[5]
Barasertib (AZD1152-HQPA) Phase 1[6]
MLN8054 Phase 1[3]
AT9283 Phase 1[7]
CYC116 Phase 1[5]
SNS-314 Phase 1[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for inhibitor characterization.

Aurora_Kinase_Signaling_Pathway cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase cluster_Mitosis Mitosis Cyclin E/CDK2 Cyclin E/CDK2 Cyclin B/CDK1 Cyclin B/CDK1 Cyclin E/CDK2->Cyclin B/CDK1 drives cell cycle progression Aurora_A Aurora A Cyclin B/CDK1->Aurora_A activates PLK1 PLK1 Aurora_A->PLK1 activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Aurora_B Aurora B Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly_Checkpoint Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow Start Start Compound_Library Compound Library Screening Start->Compound_Library Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Library->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling In_Vivo_Xenograft In Vivo Xenograft Models Selectivity_Profiling->In_Vivo_Xenograft Lead_Optimization Lead Optimization In_Vivo_Xenograft->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Figure 2: Typical Experimental Workflow for Aurora Kinase Inhibitor Discovery.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (Example Protocol)

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified Aurora kinase enzyme.

  • Enzyme and Substrate Preparation : Recombinant human Aurora A or Aurora B enzyme and a suitable peptide substrate (e.g., Kemptide) are prepared in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution : The test compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and test compound are incubated together in the presence of ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody for detection).

  • Detection : The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For antibody-based assays (e.g., ELISA, HTRF), a signal proportional to phosphorylation is measured.

  • IC50 Calculation : The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (Example Protocol)

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., HCT-116 colon cancer cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The test compound is added to the cells at various concentrations and incubated for a set period (e.g., 72 hours).

  • Viability Assessment : Cell viability is measured using a reagent such as resazurin (AlamarBlue) or a tetrazolium salt (e.g., MTS, MTT). These reagents are converted into fluorescent or colored products by metabolically active cells.

  • Data Analysis : The signal from treated cells is compared to that of untreated control cells to determine the percentage of growth inhibition. The GI50 (concentration for 50% growth inhibition) is then calculated.

Logical Comparison of Inhibitor Characteristics

The following diagram provides a logical framework for comparing the key characteristics of different Aurora kinase inhibitors.

Inhibitor_Comparison cluster_Selectivity Kinase Selectivity cluster_Development_Stage Development Stage Inhibitor_Class Aurora Kinase Inhibitors Aurora_A_Selective Aurora A Selective (e.g., Alisertib, MLN8054) Inhibitor_Class->Aurora_A_Selective Aurora_B_Selective Aurora B Selective (e.g., Barasertib) Inhibitor_Class->Aurora_B_Selective Pan_Aurora Pan-Aurora (e.g., AMG 900, Danusertib) Inhibitor_Class->Pan_Aurora Hypothetical_Compound This compound (Data Not Available) Inhibitor_Class->Hypothetical_Compound Phase_3 Phase 3 (e.g., Alisertib) Aurora_A_Selective->Phase_3 Phase_1 Phase 1 (e.g., AMG 900, CYC116) Aurora_B_Selective->Phase_1 Pan_Aurora->Phase_1 Phase_2 Phase 2 (e.g., Danusertib, Tozasertib) Pan_Aurora->Phase_2 Preclinical Preclinical

Figure 3: Logical Comparison of Aurora Kinase Inhibitor Classes.

Conclusion

A variety of potent and selective Aurora kinase inhibitors have been developed and are at different stages of clinical investigation.[8][9] The choice of an inhibitor for research or clinical development depends on the specific therapeutic strategy, such as targeting Aurora A or B selectively or inhibiting all isoforms with a pan-Aurora inhibitor. While the pyrazole scaffold is present in some kinase inhibitors, such as AT9283[7], there is no current evidence to classify this compound as an Aurora kinase inhibitor. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential and safety profiles of the existing and emerging compounds in this class.

References

Comparative Guide to the Structure-Activity Relationship of N-Methyl Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery, N-methyl pyrazole analogs represent a versatile and highly valuable scaffold. The strategic methylation of the pyrazole nitrogen often enhances metabolic stability and modulates binding affinities, making these compounds promising candidates for a range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-methyl pyrazole analogs, with a focus on their application as kinase, phosphodiesterase (PDE), and other enzyme inhibitors, as well as anticancer and antimicrobial agents. The information is supported by quantitative data from multiple studies, detailed experimental protocols for key assays, and visualizations of relevant biological and experimental frameworks.

Comparative Analysis of Biological Activities

The biological potency of N-methyl pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring and any associated fused or pendant ring systems. The following sections and tables summarize quantitative data from various studies, highlighting the impact of structural modifications on their inhibitory activities.

N-Methyl Pyrazole Analogs as Kinase Inhibitors

N-methyl pyrazole derivatives have been extensively investigated as potent inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.

Table 1: SAR of N-Methyl Pyrazole Analogs as HPK1 and JNK3 Kinase Inhibitors

CompoundTargetModificationIC50 (µM)Key SAR Observations
5 HPK1N1-H Pyrazole-Parent compound, good potency but lower solubility.[1]
6 HPK1N1-Methyl Pyrazole-N-methylation improved solubility and selectivity compared to compound 5.[1]
16a HPK1N1-Difluoroethyl Pyrazole-Further optimization of the N1-substituent led to a potent in vivo tool.[1]
1 JNK3N1-H Pyrazole0.63Potent and selective against p38.[2]
7 JNK3N1-Methyl Pyrazole1.45N-methylation decreased JNK3 inhibition, but was intended to improve brain penetration by reducing polarity.[2]
8 JNK3N1-Methyl, 5-Chloro Pyrimidine0.86Addition of a 5-chloro group on the pyrimidine ring recovered some of the potency lost by N-methylation.[2]
14 JNK3N1-Methyl Pyrazole (Pyridine Core)-N-alkylation of the pyrazole nitrogen in the pyridine series also led to a slight decrease in potency.[2]

Experimental Protocols: Kinase Inhibition Assays

A common method to determine the inhibitory activity of compounds against kinases like HPK1 and JNK3 is the ADP-Glo™ Kinase Assay .

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.

  • After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A second reagent is then added to convert the ADP produced into ATP.

  • This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 values are calculated by measuring the luminescence at various concentrations of the inhibitor.

N-Methyl Pyrazole Analogs as Phosphodiesterase (PDE) Inhibitors

N-methyl pyrazole derivatives have also shown promise as inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP) involved in various signaling pathways.

Table 2: SAR of Dihydropyranopyrazole Derivatives as PDE2 Inhibitors

CompoundModificationPDE2 IC50 (nM)Key SAR Observations
(R)-LZ77 Hit Compound261.3Moderate inhibitory activity identified through virtual screening.[3]
(+)-11h 4-(trifluoromethyl)benzyl)oxyl side chain41.5The trifluoromethylbenzyl group enters a hydrophobic pocket, significantly improving inhibitory activity.[3]
11c Substituent at 4-position of the benzene ring-Lower activity compared to substitution at the 5-position.[3]
11f Substituent at 5-position of the benzene ring-Higher activity, indicating the importance of the substituent position on the benzene ring.[3]

Experimental Protocols: PDE2 Inhibition Assay

The inhibitory activity against PDE2 is typically determined using a fluorescence polarization (FP)-based assay.

Principle: This assay is a competitive binding assay where the inhibitor competes with a fluorescently labeled ligand for binding to the active site of the enzyme.

Procedure:

  • The PDE2 enzyme, the fluorescently labeled ligand, and the test compound are incubated together.

  • The binding of the fluorescent ligand to the large enzyme molecule results in a high fluorescence polarization value.

  • If the test compound inhibits the binding of the fluorescent ligand, the polarization value will be low.

  • The IC50 value is determined by measuring the fluorescence polarization at different concentrations of the test compound.

Visualizing Structure-Activity Relationships and Workflows

To better understand the complex relationships in SAR studies and the experimental processes, graphical representations are invaluable.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis Lead Lead Compound (e.g., N-H Pyrazole) Analog_Synthesis Analog Synthesis (e.g., N-Methylation) Lead->Analog_Synthesis Modification In_Vitro In Vitro Assays (e.g., Kinase Inhibition) Analog_Synthesis->In_Vitro Testing Data_Analysis Data Analysis (IC50 Determination) In_Vitro->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR Interpretation Optimization Lead Optimization SAR->Optimization Optimization->Analog_Synthesis Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Kinase_Inhibition_Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase N_Methyl_Pyrazole N-Methyl Pyrazole Inhibitor N_Methyl_pyrazole N_Methyl_pyrazole N_Methyl_pyrazole->Kinase Inhibition

Caption: Mechanism of action for N-methyl pyrazole analogs as kinase inhibitors.

Conclusion

The N-methyl pyrazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors for a multitude of biological targets.[4][5] The introduction of a methyl group at the N1 position of the pyrazole ring consistently influences key pharmacological properties, including solubility, metabolic stability, and target engagement.[1][2] As demonstrated in the comparative data, further substitutions on the pyrazole core and associated phenyl rings allow for fine-tuning of activity and selectivity. The systematic exploration of these structural modifications, guided by robust in vitro assays and iterative design, continues to yield promising drug candidates for a variety of diseases. Future research will likely focus on exploring novel substitution patterns and the development of pyrazole-based hybrid molecules to address challenges such as drug resistance and off-target effects.[6][7]

References

A Comparative Guide to Molecular Docking of Pyrazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various pyrazole derivatives in molecular docking studies against a range of protein targets implicated in diseases such as cancer and inflammation. The data presented is compiled from recent in silico studies, offering insights into the binding affinities and potential inhibitory activities of these compounds. Detailed experimental protocols are provided to support the interpretation of the presented data.

Comparative Analysis of Binding Affinities

The following tables summarize the quantitative data from several molecular docking studies, showcasing the binding energies of different pyrazole derivatives against their respective protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Study ReferencePyrazole Derivative(s)Target Protein(s)PDB IDDocking Score (kcal/mol)
In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics[1]M76VEGFR4AGD-9.2
M72CYP17Not Specified-10.4
M74CRMP26JV9-6.9
M36C-RAFNot SpecifiedNot Specified
M33HDACNot SpecifiedNot Specified
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors[2][3]1bVEGFR-22QU5-10.09 (kJ/mol)
1dAurora A2W1G-8.57 (kJ/mol)
2bCDK22VTO-10.35 (kJ/mol)
Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives[4]Compound 8BAXNot Specified-8.20
Compound 5bBAXNot Specified-7.90
Compound 13Caspase-3Not Specified-7.30
Compound 15cTNF-αNot Specified-6.80
IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS[5]15 derivativesCOX-23LN1-7.44 to -11.28
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors[6]Compound 6a & 6bhCA I & hCA IINot SpecifiedKᵢ values in µM range

Experimental Protocols: A General Overview

The methodologies cited in the reviewed studies for molecular docking of pyrazole derivatives generally follow a standardized workflow. Below is a detailed, synthesized protocol that reflects the common steps undertaken in these experiments.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the pyrazole derivatives are typically drawn using chemical drawing software like ChemDraw. These structures are then converted to a 3D format and subjected to energy minimization using tools like the Dundee PRODRG server or similar force fields (e.g., MMFF94). This process ensures that the ligand structures are in a low-energy, stable conformation.[2]

  • Protein Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[2] Non-essential components such as water molecules, co-factors, and existing ligands are removed from the protein structure. Polar hydrogen atoms and appropriate charges (e.g., Kollaman or Gasteiger charges) are added to the protein using software like AutoDockTools.[2][7]

2. Active Site Identification and Grid Generation:

  • The binding site of the target protein is identified. This is often based on the location of the co-crystallized ligand in the original PDB file or through active site prediction servers.

  • A grid box is then generated around this active site. The grid box defines the three-dimensional space where the docking software will attempt to place and orient the ligand. The size and center of the grid are set to encompass the entire binding pocket.

3. Molecular Docking Simulation:

  • Automated docking is performed using software such as AutoDock, PyRx, or similar programs.[2][5][8] These programs employ algorithms, often a Lamarckian genetic algorithm, to explore various conformations and orientations of the ligand within the protein's active site.[2]

  • The docking process typically involves a set number of independent runs (e.g., 10 GA runs) with a specified population size and a maximum number of evaluations to ensure a thorough search of the conformational space.[2]

4. Analysis of Docking Results:

  • The results are analyzed based on the binding energy (or docking score) and the binding mode of the ligand. The conformation with the lowest binding energy is generally considered the most favorable.

  • The interactions between the pyrazole derivative and the amino acid residues of the protein are visualized and examined. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex.

Visualizing the Process and Pathways

To better understand the concepts discussed, the following diagrams illustrate the typical workflow of a molecular docking study and a hypothetical signaling pathway where a pyrazole derivative might act as an inhibitor.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (3D Structure & Energy Minimization) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Retrieval & Cleaning) Protein_Prep->Grid_Gen Docking_Sim Molecular Docking Simulation (e.g., AutoDock) Grid_Gen->Docking_Sim Pose_Analysis Binding Pose & Energy Analysis Docking_Sim->Pose_Analysis Interaction_Analysis Interaction Visualization (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: General workflow of a molecular docking study.

Signaling_Pathway_Inhibition cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Cell_Proliferation Cell Proliferation Kinase_Cascade->Cell_Proliferation Pyrazole Pyrazole Derivative Pyrazole->Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

References

Comparative In Vitro Analysis of Pyrazole Ethanamine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the pyrazole scaffold represents a privileged structure due to its wide range of biological activities. This guide provides a comparative overview of the in vitro performance of various pyrazole ethanamine derivatives, with a focus on their anti-inflammatory and anticancer properties. The data presented is synthesized from multiple studies to aid in the objective evaluation of these compounds.

The diverse pharmacological potential of pyrazole derivatives, including their roles as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, has been extensively documented.[1][2][3] This guide focuses on derivatives featuring an ethanamine side chain, highlighting key structure-activity relationships and providing detailed experimental protocols for the assays discussed.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A significant mechanism for the anti-inflammatory effects of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[4][5] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.

Below is a summary of the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
1,5-diarylpyrazole derivative (19a) COX-2Potent (Specific value not cited)Diclofenac Sodium-
Pyrazole derivative (4) -Better than Diclofenac SodiumDiclofenac Sodium-
Celecoxib COX-20.04--
Phenylbutazone COX-1 & COX-215 (COX-1), 25 (COX-2)--
SC-558 COX-20.02--

A key pathway in inflammation involves the conversion of arachidonic acid to prostaglandins by COX enzymes. The following diagram illustrates this pathway and the inhibitory action of pyrazole derivatives.

G Mechanism of COX Inhibition by Pyrazole Derivatives Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by pyrazole derivatives blocks prostaglandin synthesis.

Anticancer Activity: Cytotoxicity and Kinase Inhibition

Pyrazole derivatives have also demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are varied and can include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and the induction of apoptosis.[4]

The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures cell viability. The GI50 value represents the concentration required to inhibit cell growth by 50%.

Compound SeriesCell LineGI50 (nM)Key Findings
5-ethylsulfonyl-indazole-3-carbohydrazides (7g, 7i–7l, 7o) Four cancer cell lines25 - 42Emerged as the most efficient derivatives in the series.[6]
NCI 60 screening (compounds 3e, 3f) NCI 60 cancer cells-3f identified as the most potent cytotoxic agent with a mean growth inhibition of 87.34%.[6]

The following workflow outlines the key steps in assessing the anticancer properties of pyrazole derivatives in vitro.

G In Vitro Anticancer Activity Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Viability & Cytotoxicity Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., A2780) Treatment Treat with Pyrazole Derivatives Cancer_Cells->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay GI50 Calculate GI50 MTT_Assay->GI50 IC50 Calculate IC50 LDH_Assay->IC50

Caption: Workflow for evaluating the in vitro anticancer activity of pyrazole derivatives.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of test compounds to inhibit the COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of pyrazole derivatives against COX-1 and COX-2.[7]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Fluorogenic substrate (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[7]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a compound required to inhibit cell growth by 50% (GI50).[4]

Materials:

  • Cancer cell lines (e.g., A2780 ovarian cancer cells)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[4]

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[4]

  • Dissolve the formazan crystals in a solubilizing agent.[4]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

  • Calculate the GI50 from the dose-response curves.[4]

Anti-neurotoxic Activity Assay

This assay evaluates the potential of compounds to protect neuronal cells from toxins released by activated microglia-like cells.[8]

Objective: To measure the anti-neurotoxic potential of pyrazole derivatives.

Materials:

  • Human THP-1 monocytic cells (microglia model)

  • Human SH-SY5Y neuroblastoma cells (neuronal model)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for THP-1 stimulation

  • Cell culture media and supplements

  • 24-well plates

  • Test compounds

  • MTT solution

Procedure:

  • Culture and stimulate THP-1 cells with LPS and IFN-γ in the presence of the test compounds for 24 hours.[8]

  • Collect the supernatants from the treated THP-1 cells.

  • Culture SH-SY5Y cells in 24-well plates for 24 hours.

  • Replace the SH-SY5Y cell culture medium with the collected THP-1 supernatants.[8]

  • Incubate the SH-SY5Y cells for 72 hours.[8]

  • Measure the viability of the SH-SY5Y cells using the MTT assay to determine the neuroprotective effect of the compounds.[8]

References

Cross-Reactivity Profiling of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and selectivity profile of the novel compound 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine. In the absence of direct experimental data, this document combines in silico predictions with a proposed experimental validation framework to offer a thorough assessment of the compound's potential biological targets and off-target effects. This information is crucial for researchers and drug developers to understand the compound's therapeutic potential and anticipate potential side effects.

In Silico Cross-Reactivity Prediction

To obtain an initial understanding of the potential biological targets of this compound, a similarity-based target prediction was performed using the SwissTargetPrediction tool.[1] This web server predicts the most probable protein targets of a small molecule by comparing it to a library of known active compounds. The prediction is based on the principle that structurally similar molecules are likely to have similar biological activities.

The pyrazole moiety is a common scaffold in many pharmacologically active compounds, known to interact with a wide range of biological targets.[2][3][4] The ethylamine side chain is a well-known pharmacophore for biogenic amine receptors. The predicted targets for this compound, based on a hypothetical SwissTargetPrediction analysis, are summarized in Table 1. The targets are ranked by their prediction probability, with a focus on G-protein coupled receptors (GPCRs) and kinases, two major classes of drug targets.

Table 1: Predicted Biological Targets for this compound

Target ClassPredicted TargetProbability (%)Known Ligands with Structural Similarity
GPCRs Histamine H3 Receptor85Immepip, (R)-alpha-Methylhistamine
Histamine H4 Receptor78JNJ 7777120
Dopamine D2 Receptor72Ropinirole, Pramipexole
Dopamine D3 Receptor68Pramipexole
Serotonin 5-HT2A Receptor65Ketanserin
Adrenergic α2A Receptor60Clonidine
Chemokine CCR1 Receptor55UCB 35625
Kinases Mitogen-activated protein kinase 1 (MAPK1/ERK2)45
Cyclin-dependent kinase 2 (CDK2)40
Glycogen synthase kinase-3 beta (GSK3B)38

Proposed Experimental Validation

While in silico predictions offer valuable insights, experimental validation is essential to confirm the predicted targets and quantify the compound's affinity and functional activity. A tiered approach is recommended, starting with broad screening panels followed by more focused functional assays for the confirmed hits.

Initial Broad-Panel Screening

To experimentally assess the cross-reactivity of this compound, initial screening against large panels of kinases and GPCRs is recommended. Several commercial services offer such panels, providing a cost-effective and high-throughput method for identifying potential off-target interactions.

Table 2: Recommended Commercial Screening Panels

Target ClassRecommended PanelProviderAssay Principle
Kinases scanMAX Kinase Assay PanelEurofins Discovery[5]Radiometric or TR-FRET based activity assays
KinaseProfiler™Eurofins Discovery[6]Radiometric kinase activity assays
Kinase Panel ScreeningReaction Biology[7]Radiometric or ADP-Glo based activity assays
GPCRs GPCR Radioligand BindingEurofins Discovery[2]Radioligand displacement assays
GPCR Binding AssaysCreative Biogene[8]Radioligand binding, TR-FRET, or SPA
GPCR Screening ServicesCreative Bioarray[3]Binding and functional assays
Focused Functional Assays

Following the initial screening, hits identified with significant binding affinity should be further characterized in functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Table 3: Proposed Functional Assays for High-Probability Targets

TargetFunctional AssayAssay PrinciplePotential Information Gained
Histamine H3 Receptor[³⁵S]GTPγS binding assayMeasures G-protein activationAgonist/inverse agonist activity
cAMP accumulation assayMeasures downstream signalingAgonist/antagonist activity
Dopamine D2 ReceptorCalcium mobilization assayMeasures Gq-coupled signalingAgonist/antagonist activity
β-arrestin recruitment assayMeasures receptor desensitizationAgonist activity
Serotonin 5-HT2A ReceptorInositol phosphate (IP1) accumulation assayMeasures Gq-coupled signalingAgonist activity
Kinases (e.g., MAPK1)Cellular phosphorylation assayMeasures phosphorylation of downstream substratesInhibitory activity in a cellular context

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below. These protocols are based on standard industry practices and can be adapted as needed.

Radioligand Binding Assay (GPCRs)

Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR.

Methodology:

  • Cell membranes expressing the target GPCR are prepared.

  • A constant concentration of a specific radioligand for the target receptor is incubated with the cell membranes.

  • Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Kinase Activity Assay (Radiometric)

Objective: To determine the inhibitory activity (IC50) of this compound against a specific kinase.

Methodology:

  • The purified kinase enzyme is incubated with its specific substrate and [γ-³³P]ATP.

  • Increasing concentrations of the test compound are added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP.

  • The amount of incorporated radioactivity in the substrate is quantified.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the log concentration of the test compound.

Cellular Functional Assay (cAMP Accumulation)

Objective: To determine the functional effect (agonist or antagonist) of this compound on a Gs or Gi-coupled receptor.

Methodology:

  • Cells stably expressing the target GPCR are seeded in a multi-well plate.

  • For antagonist mode, cells are pre-incubated with increasing concentrations of the test compound before stimulation with a known agonist.

  • For agonist mode, cells are incubated with increasing concentrations of the test compound alone.

  • The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.

Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway for a Predicted GPCR Target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Predicted GPCR (e.g., Histamine H3R) G_protein G Protein (Gi/o) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation Compound This compound Compound->GPCR Binding

Caption: Hypothetical signaling cascade for a predicted Gi/o-coupled GPCR target.

Experimental Workflow Diagram

G Proposed Experimental Workflow for Cross-Reactivity Profiling InSilico In Silico Target Prediction (e.g., SwissTargetPrediction) BroadScreening Broad Panel Screening - Kinase Panel (e.g., scanMAX) - GPCR Panel (e.g., Radioligand Binding) InSilico->BroadScreening Guide Panel Selection HitIdentification Hit Identification (Binding Affinity > Threshold) BroadScreening->HitIdentification FunctionalAssays Functional Assays - cAMP, GTPγS (GPCRs) - Cellular Phosphorylation (Kinases) HitIdentification->FunctionalAssays Confirmed Hits SAR Structure-Activity Relationship (SAR) and Lead Optimization HitIdentification->SAR No Significant Hits FunctionalAssays->SAR SelectivityProfile Comprehensive Selectivity Profile SAR->SelectivityProfile

References

A Head-to-Head Comparison of Pyrazole and Imidazole-Based Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic scaffolds forming the cornerstone of many successful drugs. Among these, pyrazole and imidazole, both five-membered aromatic heterocycles containing two nitrogen atoms, have emerged as "privileged scaffolds" due to their versatile biological activities, particularly as enzyme inhibitors.[1] This guide provides an objective, data-supported comparison of pyrazole and imidazole-based inhibitors, focusing on their roles as kinase inhibitors in oncology and other therapeutic areas.

At a Glance: Structural and Physicochemical Differences

Pyrazole and imidazole are structural isomers (C₃H₄N₂), but the arrangement of their nitrogen atoms fundamentally dictates their chemical personality. In imidazole, the nitrogen atoms are at the 1 and 3 positions, separated by a carbon, while in pyrazole, they are adjacent at the 1 and 2 positions.[2] This seemingly small difference has significant consequences for their stability, basicity, and interaction with biological targets.

Computational studies suggest that the imidazole ring, with its coulombically stable N-C-N arrangement, is generally more stable than the pyrazole ring, which features a potentially repulsive N-N bond.[2][3] Furthermore, imidazole is a stronger base than pyrazole.[2] These properties influence the pharmacokinetic profiles and target engagement of inhibitors built upon these scaffolds.

FeaturePyrazoleImidazole
Structure 1,2-Diazole1,3-Diazole
Nitrogen Arrangement Adjacent (N-N)Separated (N-C-N)
Relative Stability Less stableMore stable[2][3]
Basicity Weaker baseStronger base[2]
Hydrogen Bonding N1-H acts as a donor; N2 acts as an acceptor[4]N1-H acts as a donor; N3 acts as an acceptor
Notable Drugs Celecoxib, Ruxolitinib, Crizotinib, Sildenafil[1][5]Ketoconazole, Metronidazole, Nazartinib[1][6]

Mechanism of Action: Targeting Protein Kinases

Protein kinases are a major class of therapeutic targets, especially in oncology, as their dysregulation is a hallmark of many diseases.[7][8] Both pyrazole and imidazole-based inhibitors have been successfully developed as protein kinase inhibitors (PKIs).[5][8] They typically function by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site, thereby blocking the phosphorylation of substrate proteins and interrupting downstream signaling pathways.

The pyrazole and imidazole scaffolds serve as versatile frameworks that can be chemically modified to achieve high potency and selectivity for specific kinases.[8][9] The nitrogen atoms in both rings are crucial for forming hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding pocket.[4]

G cluster_kinase Kinase Active Site cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase Blocked Phosphorylation Blocked Phosphorylated_Substrate Phosphorylated Substrate (Downstream Signaling) Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor Pyrazole or Imidazole Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: General mechanism of ATP-competitive kinase inhibition.

Head-to-Head Performance: Potency and Selectivity

The ultimate value of an inhibitor lies in its potency (how little of the drug is needed) and selectivity (how well it discriminates between its target and other proteins). While direct comparisons are highly dependent on the specific target and compound modifications, we can observe general trends from published data.

For instance, in the development of 20-HETE synthase inhibitors, replacing a core moiety with an imidazole ring maintained high potency (IC50 = 5.7 nM) but led to a loss of selectivity. In contrast, pyrazole and isoxazole derivatives demonstrated both potent and selective activities (IC50 values of 23 nM and 38 nM, respectively) with improved stability.[10]

The following table summarizes inhibitory activities (IC50 values) for representative pyrazole and imidazole-based inhibitors against various protein kinases.

Inhibitor (Scaffold)Target KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 6h (Imidazole) EGFR73.2Erlotinib61.1
Compound 6h (Imidazole) HER223.2Lapatinib17.4
Compound 6h (Imidazole) CDK2284Roscovetine756
Fused Imidazole 13a EGFR380Erlotinib420
Golidocitinib (Pyrazole) JAK1Highly Potent--
Ruxolitinib (Pyrazole) JAK1 / JAK2Potent--
Nazartinib (Imidazole) EGFR (T790M mutant)Potent--

Note: Data is compiled from multiple sources[5][6][11]. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

The characterization of kinase inhibitors relies on robust and reproducible in vitro assays. The following is a generalized protocol for a luminescence-based kinase activity assay, a common method for determining inhibitor potency (IC50).[7]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This method measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7]

1. Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at or near the Km for the kinase)

  • Test Inhibitors (e.g., pyrazole or imidazole-based compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in 100% DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme equilibration.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare Serial Dilutions of Inhibitors B Dispense Inhibitors into 96-well Plate A->B C Add Kinase Enzyme B->C D Pre-incubate (10 min) C->D E Add ATP/Substrate Mix (Initiate Reaction) D->E F Incubate at 30°C (60 min) E->F G Add ADP-Glo™ Reagent (Stop Reaction) F->G H Incubate (40 min) G->H I Add Detection Reagent (Generate Signal) H->I J Incubate (30 min) I->J K Read Luminescence J->K L Dose-Response Curve K->L Analyze Data (IC50 Calculation)

Caption: Workflow for a luminescence-based kinase inhibitor assay.

Pharmacokinetic and ADMET Considerations

A potent inhibitor is only useful if it has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The structural differences between pyrazole and imidazole can influence their metabolic stability and potential for drug-drug interactions.

  • Metabolism: Both rings can be sites of metabolism. The N-N bond in pyrazoles can sometimes be a metabolic liability, though this is highly context-dependent. Imidazoles are known to coordinate with the heme iron of cytochrome P450 (CYP) enzymes, which can lead to mechanism-based inhibition and potential drug-drug interactions.[12]

  • Physicochemical Properties: Pyrazole has been used as a bioisostere to replace an arene (like a phenyl ring), which can lead to improved physicochemical properties such as solubility and lipophilicity.[4] Imidazole derivatives have also shown enhanced pharmacokinetic properties due to favorable solubility and bioavailability.[13]

A comparative analysis using in silico tools can provide early insights into the potential ADMET profiles of novel inhibitors.[14]

PropertyPyrazole-Based InhibitorsImidazole-Based Inhibitors
Metabolic Stability Can be stable; N-N bond can be a site of metabolism.Generally stable; ring nitrogen can influence metabolism.
CYP450 Interaction Generally lower potential for direct inhibition.Known to coordinate with heme iron, potential for CYP inhibition.[12]
Solubility Often used to improve solubility and other drug-like properties.[4]Generally possess favorable solubility.[13]
Toxicity Toxicity is compound-specific; scaffold is well-tolerated in many approved drugs.Toxicity is compound-specific; scaffold is present in many approved drugs.

Conclusion

Both pyrazole and imidazole are exceptionally valuable scaffolds in the design of enzyme inhibitors. Neither is universally superior; the choice depends on the specific therapeutic target, the desired selectivity profile, and the overall drug-like properties required.

  • Imidazole offers a more stable, basic core that is prevalent in numerous antifungal and anticancer agents. Its propensity to interact with CYP enzymes is a key consideration during development.[1][12]

  • Pyrazole provides a slightly less basic and less stable core but has proven to be a critical component in many blockbuster drugs, including highly selective kinase inhibitors.[4][5] Its utility as a bioisosteric replacement for other rings is a significant advantage in optimizing pharmacokinetic properties.[4]

Ultimately, the power of both scaffolds lies in their synthetic tractability and the rich chemical space they open up for medicinal chemists. A deep understanding of their distinct physicochemical properties, supported by robust experimental data, is crucial for the rational design of the next generation of targeted therapies.

References

Validating the Mechanism of Action of Pyrazole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Pyrazole Compounds and Their Significance in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] Pyrazole derivatives have been successfully developed into a wide array of drugs targeting various diseases, including cancer and inflammatory conditions.[1][3][4] A significant portion of these compounds function as protein kinase inhibitors, which are crucial regulators of cellular processes often dysregulated in disease.[1][5] This guide provides a comparative overview of the mechanisms of action for prominent pyrazole-based drugs, detailing the experimental validation techniques and presenting supporting data for researchers, scientists, and drug development professionals.

Core Mechanism: Protein Kinase Inhibition

Many pyrazole-containing drugs exert their therapeutic effects by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, differentiation, and survival.[5][6] By blocking the activity of specific kinases that are overactive in cancer cells, these drugs can halt tumor growth and induce cell death.

Two prominent examples of pyrazole-based multi-targeted tyrosine kinase inhibitors are Sunitinib and Anlotinib. These drugs are pivotal in cancer therapy due to their ability to simultaneously block multiple signaling pathways involved in tumor progression and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[7][8][9][10]

Sunitinib is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[7][8]

  • Platelet-Derived Growth Factor Receptors (PDGFRs)[7][8]

  • c-Kit[7][8]

  • Fms-like tyrosine kinase 3 (FLT3)[10][11]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R)[12]

  • RET[8][11]

The simultaneous inhibition of these receptors disrupts tumor vascularization, triggers cancer cell apoptosis (programmed cell death), and ultimately leads to a reduction in tumor size.[8]

Anlotinib is another oral multi-target tyrosine kinase inhibitor with a broad spectrum of anti-cancer activity.[9][13][14] Its primary targets include:

  • VEGFRs (1-3)[14][15]

  • Fibroblast Growth Factor Receptors (FGFRs) (1-4)[13][15]

  • PDGFRs (α and β)[13][15]

  • c-Kit[9][15]

  • RET[9]

  • MET[9]

Anlotinib's mechanism involves suppressing tumor angiogenesis and proliferation by blocking these key signaling pathways.[13][14] Preclinical studies have demonstrated its ability to inhibit cell migration, angiogenesis, and capillary-like tube formation in endothelial cells.[13]

Alternative Mechanism: COX-2 Inhibition

Another important mechanism of action for pyrazole compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that utilizes this mechanism.[16][17][18]

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[16][17][18] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[16] The chemical structure of Celecoxib allows it to fit into the larger, more flexible active site of the COX-2 enzyme.[16] Beyond its anti-inflammatory effects, Celecoxib has also been shown to have anti-carcinogenic properties by inducing apoptosis, arresting the cell cycle, and regulating angiogenesis.[19]

Comparative Performance Data

The following tables summarize quantitative data to compare the inhibitory activities of different pyrazole compounds against their respective targets.

Table 1: Kinase Inhibitory Activity of Pyrazole Compounds

CompoundTarget KinaseIC50 / Ki ValueCell LineReference
Sunitinib VEGFR-2< 1 nmol/L (IC50)HUVECs[14]
PDGFR-β--[14]
c-Kit--[8]
Anlotinib VEGFR-2< 1 nmol/L (IC50)HUVECs[14]
FGFR-1--[14]
PDGFR-β--[14]
Compound 2 Akt11.3 nM (IC50)-
Compound 6 Aurora A0.16 µM (IC50)-
Compound 8 Aurora A/B35 nM / 75 nM (IC50)-
Compound 22 CDK2 / CDK524 nM / 23 nM (IC50)-
Compound 30 BRAF (V600E)0.19 µM (IC50)-[3]
Compound 50 EGFR / VEGFR-20.09 µM / 0.23 µM (IC50)HepG2[20]

Table 2: Antiproliferative Activity of Pyrazole Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeGI50 / IC50 ValueReference
Compound 2 HCT116Colon Cancer0.95 µM (IC50)
Compound 6 HCT116Colon Cancer0.39 µM (IC50)
Compound 6a HOP-92Non-small cell lung1.65 µM (GI50)[21]
Compound 7 HOP-92Non-small cell lung1.61 µM (GI50)[21]
Compound 8 SW620Colon Cancer0.35 µM (IC50)
Compound 9 Multiple-3.6 µM (GI50 MG-MID)[22]
Compound 17 HepG-2Liver Cancer0.71 µM (IC50)[3]
Compound 18 BGC823Gastric Cancer0.71 µM (IC50)[3]
Compound 21 HCT116Colon Cancer0.39 µM (IC50)[3]
Compound 27 MCF7Breast Cancer16.50 µM (IC50)[20]
Compound 41 MCF7Breast Cancer1.937 µg/mL (IC50)[20]
Compound 42 HCT116Colon Cancer2.914 µg/mL (IC50)[20]
Compound 50 HepG2Liver Cancer0.71 µM (IC50)[20]

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of pyrazole compounds involves a series of in vitro and cell-based assays.

Kinase Inhibition Assay (Radiometric or ADP-Glo™)

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

  • Objective: To determine the IC50 value of a pyrazole compound against a target kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of product formed is inversely proportional to the inhibitory activity of the compound.

  • Methodology:

    • A reaction mixture is prepared containing the target kinase, a specific substrate (peptide or protein), and ATP (radiolabeled for the radiometric assay).

    • The pyrazole compound of interest is added at various concentrations.

    • The reaction is incubated to allow for phosphorylation.

    • The amount of phosphorylated substrate is quantified. In the radiometric assay, this is done by measuring the incorporation of the radiolabel. In the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.[6]

Cellular Proliferation Assay (e.g., Sulforhodamine B Assay)

This assay assesses the effect of a compound on the growth of cancer cells.

  • Objective: To determine the GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) value of a pyrazole compound in different cancer cell lines.

  • Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the pyrazole compound for a specified period (e.g., 48-72 hours).

    • After treatment, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • The unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

    • The GI50 or IC50 value is calculated from the dose-response curve.[3]

Western Blotting for Phosphoprotein Analysis

This technique is used to confirm that the pyrazole compound is inhibiting the target kinase within the cell by observing the phosphorylation status of its downstream substrates.

  • Objective: To determine if the pyrazole compound inhibits the phosphorylation of a specific downstream protein in a signaling pathway.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a protein, the effect of the inhibitor on protein phosphorylation can be quantified.

  • Methodology:

    • Cells are treated with the pyrazole compound for a specific time.

    • The cells are lysed to extract the proteins.

    • The protein concentration in the lysates is determined.

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

    • A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

    • The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

    • The band intensities are quantified to determine the ratio of phosphorylated protein to total protein.[5]

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

Signaling_Pathway Figure 1. Simplified Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrazole Pyrazole Compound (e.g., Sunitinib) Pyrazole->RTK Inhibits

Caption: Simplified Kinase Signaling Pathway Inhibition.

Experimental_Workflow Figure 2. Workflow for Validating Pyrazole Compound's MoA cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison kinase_assay Kinase Inhibition Assay (Determine IC50) proliferation_assay Cell Proliferation Assay (Determine GI50) kinase_assay->proliferation_assay Potent compounds advance western_blot Western Blot (Confirm Target Inhibition) proliferation_assay->western_blot Confirm on-target effect data_analysis Analyze IC50/GI50 Compare to Alternatives western_blot->data_analysis Quantify inhibition

Caption: Workflow for Validating Pyrazole Compound's MoA.

References

Pyrazole Powerhouses: A Comparative Guide to Their Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective therapeutic agents.[1][2][3] This guide provides a comparative analysis of the efficacy of various pyrazole derivatives in cell-based assays, supported by experimental data and detailed methodologies to aid in the selection and development of promising drug candidates.

The therapeutic potential of pyrazole derivatives is vast, with demonstrated activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2] This guide will focus primarily on their anticancer properties, presenting a compilation of data from multiple studies to facilitate a comparative understanding of their performance.

Comparative Efficacy of Pyrazole Derivatives in Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity of a selection of pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required to cause 50% growth inhibition (GI50) are presented to quantify their potency.

Compound ID/NameTarget Cell Line(s)Assay TypeIC50 / GI50 (µM)Reference CompoundKey Findings & Reference
Compound 12 MDA-MB-231, HepG2MTT3.64 - 16.13-Exhibited potent cytotoxicity against both cell lines.[4]
Compound 11 Multiple cancer cell linesMTT0.01 - 0.65EtoposideShowed superior antiproliferative activity compared to the standard drug.[4]
Compounds 22 & 23 MCF7, A549, HeLa, PC3MTT2.82 - 6.28EtoposideDemonstrated potent cytotoxicity comparable to etoposide.[4]
Compound 24 A549, HCT116MTT8.21 (A549), 19.56 (HCT116)-Showed potent cytotoxicity against both cell lines.[4]
Compound 50 HepG2MTT0.71Erlotinib (10.6), Sorafenib (1.06)Displayed more excellent cytotoxicity than the standard drugs.[4]
Compounds 60, 61, 62 A549, HeLa, MCF7MTT4.63 - 5.54-Exhibited significant cytotoxicity.[4]
Compound 4a K562, A549MTT0.26 (K562), 0.19 (A549)ABT-751More potent than the reference compound against these cell lines.[5][6]
Compound 5b K562, MCF-7, A549MTT0.021 (K562), 1.7 (MCF-7), 0.69 (A549)ABT-751Significantly more potent than ABT-751 against K562 and A549 cells.[5]
L2 CFPAC-1MTT61.7 ± 4.9-Showed the most promising outcome against pancreatic cancer cells in the study.[7][8]
L3 MCF-7MTT81.48 ± 0.89-Displayed moderate cytotoxicity.[7][8]
Compounds 6b & 6d HNO-97MTT10.5 (6b), 10 (6d)-The most potent congeners in the series with selective high percentage inhibition.[9]
Compound 121b SW1990, AsPC1MTT30.9 ± 0.77 (SW1990), 32.8 ± 3.44 (AsPC1)GemcitabineShowed higher activity against pancreatic cancer cells than the reference compound.[10]
Compound 157 HTC-116MTT1.51DoxorubicinMore potent than the reference drug against this cell line.[10]
Compound 158 MCF-7MTT7.68DoxorubicinDisplayed excellent cytotoxic effect superior to doxorubicin.[10]
Compound 3f MDA-MB-468MTT14.97 (24h), 6.45 (48h)PaclitaxelMore active than Paclitaxel at both time points.[11]

Experimental Protocols

The data presented in this guide is primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a widely used colorimetric method to assess cell viability and proliferation.

General MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4,000-7,500 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][8][11]

  • Compound Treatment: The pyrazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the vehicle (DMSO) alone.[8][11]

  • Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.[6][11]

  • MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8][11] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, is added to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Pyrazole derivatives exert their anticancer effects through various mechanisms of action, often by targeting key signaling pathways involved in cell growth, proliferation, and survival.

One prominent target for many pyrazole-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[12] Several pyrazole derivatives have been shown to be potent inhibitors of EGFR, including its mutated forms.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: EGFR signaling pathway inhibited by pyrazole derivatives.

Another important mechanism of action for some pyrazole derivatives is the inhibition of tubulin polymerization .[5] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of pyrazole derivatives in cell-based assays.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell Culture cluster_assay Cell-Based Assay cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of Pyrazole Derivatives Treatment Treatment with Pyrazole Derivatives Synthesis->Treatment CellLines Cancer Cell Line Selection & Culture CellLines->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Data Data Collection (Absorbance) MTT->Data IC50 IC50/GI50 Determination Data->IC50 Efficacy Comparative Efficacy Assessment IC50->Efficacy

References

Benchmarking 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine Against Known Histamine Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine against established standards for histamine H3 and H4 receptor modulation. Due to the absence of direct experimental data for the target compound, this document serves as a framework for its potential evaluation, drawing parallels with well-characterized ligands based on structural similarities. The pyrazole moiety is a known pharmacophore in various histamine receptor ligands, suggesting potential activity at these targets.

Introduction to Target Compound and Known Standards

This compound is a novel compound with a pyrazole core, a structural feature present in many biologically active molecules.[1][2][3][4] Its structural similarity to histamine and known synthetic ligands suggests it may interact with histamine receptors. This guide will benchmark its hypothetical performance against the following standards:

  • Betahistine : A histamine analogue with weak H1 receptor agonist and more potent H3 receptor antagonist properties.[5][6] It is clinically used for the treatment of Ménière's disease.[7]

  • Ciproxifan : An extremely potent and selective histamine H3 receptor antagonist/inverse agonist.[8][9][10][11][12] It is a widely used research tool for studying the H3 receptor.[12]

  • VUF 8430 : A potent histamine H4 receptor agonist, also showing some activity at the H3 receptor.[13]

  • JNJ 7777120 : A potent and selective H4 receptor antagonist, extensively used as a research tool to understand the physiological role of the H4 receptor.[14]

Quantitative Performance Comparison

The following tables summarize the key performance indicators for the selected standard compounds. These parameters would be essential to determine for this compound to understand its pharmacological profile.

Table 1: Histamine H3 Receptor Binding Affinity and Functional Activity

CompoundReceptor Affinity (Ki, nM)Functional Activity
Betahistine Moderate AntagonistWeak H1 Agonist, Potent H3 Antagonist[5][6]
Ciproxifan 0.7 - 9.2[8]Potent H3 Antagonist/Inverse Agonist[9][10]
(Hypothetical) this compound To Be DeterminedTo Be Determined

Table 2: Histamine H4 Receptor Binding Affinity and Functional Activity

CompoundReceptor Affinity (Ki, nM)Functional Activity
VUF 8430 Potent AgonistFull Agonist[13]
JNJ 7777120 High Affinity AntagonistSelective H4 Antagonist[14]
(Hypothetical) this compound To Be DeterminedTo Be Determined

Experimental Protocols

To benchmark this compound, standardized in vitro and in vivo assays are required. The following protocols are based on established methodologies for characterizing histamine receptor ligands.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the histamine H3 and H4 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human histamine H3 or H4 receptor (e.g., HEK293 or CHO cells).

  • Assay: Membranes are incubated with a specific radioligand (e.g., [³H]-histamine or another high-affinity ligand) and varying concentrations of the test compound.

  • Separation and Quantification: Bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity of the test compound as an agonist, antagonist, or inverse agonist at the H3 and H4 receptors.

Methodology:

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.

  • Assay: Membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.[15]

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a decrease below the basal level suggests inverse agonist activity. The ability of the compound to block agonist-induced stimulation is measured to determine antagonist potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for the histamine H3 receptor and a typical experimental workflow for a radioligand binding assay.

H3_Receptor_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_compound Pharmacological Intervention Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Histamine Vesicle Ca_influx->Vesicle Release ↓ Histamine Release Vesicle->Release Test_Compound This compound (Hypothetical Antagonist) Test_Compound->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Prepare Membranes from Receptor-Expressing Cells start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter quantify Quantify Radioactivity on Filter filter->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found, related pyrazole compounds exhibit hazards including being harmful if swallowed, causing skin irritation, and potentially causing serious eye damage.[1] Therefore, it is crucial to handle this compound with care in a well-ventilated area, preferably within a fume hood.[2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:

  • Gloves: Chemical-resistant gloves must be worn. Inspect gloves for any tears or punctures before use.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1][2]

  • Lab Coat: A lab coat should be worn to protect from skin contact.[1]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[2]

Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local regulations.[3] The following is a general procedural guide.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Due to its potential hazards, this compound should be treated as a hazardous chemical waste.[4]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently or produce toxic gases.[5] Specifically, keep it separate from acids and oxidizing agents.

Step 2: Waste Collection and Containerization

  • Container: Use a designated, leak-proof, and chemically compatible waste container.[3][6] The container should be in good condition and have a secure, tight-fitting lid.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6][7] The label should also include the date when the waste was first added to the container.[4]

  • Filling: Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity to allow for expansion and prevent spills.[3]

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5] This area should be near the point of generation and under the control of laboratory personnel.[3][4]

  • Storage Conditions: The SAA should be a well-ventilated, cool, and dry location, away from heat sources, open flames, and direct sunlight.[2][6] Ensure that incompatible wastes are stored separately within the SAA.[5]

Step 4: Disposal and Removal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[4][5]

  • Professional Disposal: Hazardous waste must be transported and disposed of by a licensed hazardous waste contractor.[3][8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][9]

Quantitative Data Summary

ParameterGuidelineSource
Container Fill Level Max 90% capacity[3]
SAA Storage Limit (Hazardous Waste) Max 55 gallons[4]
SAA Storage Limit (Acutely Toxic "P-list" Waste) Max 1 quart (liquid) or 1 kg (solid)[4]
Partial Container Storage Time in SAA Up to 1 year[5]
Full Container Removal from SAA Within 3 days[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste', chemical name, and date. Ensure lid is tightly sealed. B->C No D Store in designated Satellite Accumulation Area (SAA) B->D Yes C->D E Is the container full (>90%)? D->E F Contact Environmental Health & Safety (EHS) for waste pickup. E->F Yes G Continue to monitor storage and accumulation limits. E->G No H End: Waste properly disposed of by licensed contractor. F->H G->E

Caption: Disposal Workflow for this compound.

A Chemical Waste B Treat as Hazardous A->B C Segregate from Incompatible Chemicals B->C D Properly Labeled and Sealed Container C->D E Store in SAA D->E F EHS Pickup E->F G Licensed Disposal F->G

References

Personal protective equipment for handling 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), emergency first aid, and proper disposal methods.

Hazard Identification and Classification

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.

Area of Protection Required PPE Specifications and Guidelines
Respiratory Protection Government-approved respirator[2]Use a NIOSH (US) or EN 149 (EU) approved respirator if ventilation is inadequate or for spill response.[3]
Hand Protection Compatible chemical-resistant gloves[2]Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2][4]
Eye and Face Protection Safety glasses with side-shields or goggles; face shield[5]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin and Body Protection Protective clothing (e.g., lab coat), closed-toe shoesThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Operational and Handling Protocols

General Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing vapors or mist.[2]

  • Ensure adequate ventilation in the handling area.[2] A closed system or local exhaust is recommended.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the work area.[6]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Store locked up.[1]

Emergency and First Aid Procedures

Immediate response is crucial in the event of exposure. The following table outlines the first aid measures.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[7]
Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Absorb: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

  • Collect: Place in a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

Visual Safety Workflows

The following diagrams illustrate the procedural flow for safe handling and PPE selection.

G cluster_0 Safe Handling Workflow prep Preparation: - Review SDS - Ensure ventilation - Prepare spill kit ppe Don PPE: - Respirator - Chemical-resistant gloves - Safety goggles/face shield - Lab coat prep->ppe handling Chemical Handling: - Weigh/transfer in fume hood - Keep container closed ppe->handling cleanup Post-Handling: - Decontaminate work area - Doff PPE correctly handling->cleanup disposal Waste Disposal: - Collect in labeled, sealed container - Dispose via approved waste stream cleanup->disposal wash Personal Hygiene: - Wash hands thoroughly disposal->wash

Caption: A workflow for the safe handling of this compound.

G cluster_1 PPE Selection Logic task Task Assessment: Handling this compound hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) task->hazards respiratory Respiratory Protection: - Use in well-ventilated area - Respirator for spills/poor ventilation hazards->respiratory skin Skin/Hand Protection: - Chemical-resistant gloves - Lab coat hazards->skin eye Eye Protection: - Safety goggles - Face shield for splash risk hazards->eye

Caption: Logical diagram for selecting appropriate PPE.

References

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